Furanodiene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan |
InChI |
InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7+,12-6- |
InChI Key |
VMDXHYHOJPKFEK-RZWYOFBOSA-N |
SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
Isomeric SMILES |
C/C/1=C\CC2=C(C/C(=C\CC1)/C)OC=C2C |
Canonical SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
Synonyms |
furanodiene |
Origin of Product |
United States |
Foundational & Exploratory
Furanodiene's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanodiene, a bicyclic sesquiterpene predominantly isolated from the rhizome of Curcuma wenyujin, has emerged as a promising natural compound with potent anti-cancer activities. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and impede metastasis across a range of cancer cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Citation |
| HeLa | Cervical Cancer | 0.6 | ~2.75 | [1] |
| Hep-2 | Laryngeal Carcinoma | 1.7 | ~7.79 | [1] |
| HL-60 | Promyelocytic Leukemia | 1.8 | ~8.25 | [1] |
| U251 | Glioma | 7.0 | ~32.07 | [1] |
| PC3 | Prostatic Carcinoma | 4.8 | ~22.0 | [2] |
| SGC-7901 | Gastric Cancer | 4.8 | ~22.0 | [2] |
| HT-1080 | Fibrosarcoma | 4.8 | ~22.0 | [2] |
| A549 | Lung Adenocarcinoma | - | 85.02 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | - | 59 | [4] |
| BT-474 | Breast Adenocarcinoma | - | 55 | [4] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment Dose | Inhibition Rate (%) | Citation |
| Uterine Cervix (U14) Tumor in mice | 40 mg/kg | 36.09 | [1] |
| Uterine Cervix (U14) Tumor in mice | 60 mg/kg | 41.55 | [1] |
| Uterine Cervix (U14) Tumor in mice | 80 mg/kg | 58.29 | [1] |
| MCF-7 Tumor Xenograft in nude mice | 15 mg/kg (intraperitoneal) | 32 | [5][6] |
| MCF-7 Tumor Xenograft in nude mice | 30 mg/kg (intraperitoneal) | 54 | [5][6] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of key cellular signaling pathways.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c into the cytoplasm.[5][7] This event activates a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates downstream effector caspases like caspase-3 and -7.[5][7] Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to DNA fragmentation and apoptosis.[5][7] The process is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate pro-apoptotic proteins like Bad and Bax, while downregulating the anti-apoptotic protein Bcl-xL.[5]
-
Extrinsic Pathway: this compound has been observed to upregulate the expression of tumor necrosis factor receptor 1 (TNFR1) and promote the production of TNF-α in HL-60 leukemia cells. This engagement of the death receptor pathway leads to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.
-
Role of Reactive Oxygen Species (ROS): this compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in some cancer cells. While the exact role of ROS in this compound-induced apoptosis is still under investigation, it is known that elevated ROS levels can contribute to mitochondrial damage and the initiation of the intrinsic apoptotic pathway.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type.
-
G0/G1 Phase Arrest: In breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (95-D), this compound induces arrest at the G0/G1 phase.[5][8] This is achieved by downregulating the expression of key G1 phase regulators, including cyclin D1 and cyclin-dependent kinase 2 (CDK2) and their phosphorylated forms.[5] This leads to the hypophosphorylation of the retinoblastoma protein (Rb), preventing the cell from transitioning into the S phase.[5]
-
G2/M Phase Arrest: In human hepatoma HepG2 cells, this compound has been shown to cause cell cycle arrest at the G2/M phase.[7][9]
Inhibition of Metastasis
This compound has demonstrated the ability to suppress the metastatic potential of cancer cells by inhibiting key processes such as cell migration and invasion. Studies on breast cancer cells have shown that this compound can down-regulate the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) in an NF-κB-dependent manner. MMPs are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.
Signaling Pathways Modulated by this compound
The anti-cancer activities of this compound are mediated through its influence on several critical signaling pathways.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt, this compound can promote apoptosis and inhibit cell proliferation.[5]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound. In HepG2 cells, this compound has been observed to inhibit the ERK signaling pathway while activating the p38 MAPK pathway, a combination that is known to promote apoptosis.[7][9]
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is often linked to cancer. This compound has been shown to inhibit NF-κB signaling, which contributes to its anti-metastatic effects by downregulating NF-κB target genes like MMP-9 and VEGF.
Synergistic Effects
This compound has shown synergistic anti-cancer effects when used in combination with conventional chemotherapeutic drugs. For example, it has been found to enhance the cytotoxic effects of doxorubicin in ERα-negative breast cancer cells. This suggests that this compound may have potential as an adjuvant therapy to improve the efficacy of existing cancer treatments and potentially overcome drug resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-10 µg/mL) for different time points (e.g., 12, 24, 48, 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of this compound-treated cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[12][13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blotting
This technique is used to detect the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK, Cyclin D1) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
References
- 1. ovid.com [ovid.com]
- 2. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative evaluation of isothis compound on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocol [protocols.io]
The Biological Activity of Furanodiene from Curcuma wenyujin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furanodiene, a sesquiterpenoid extracted from the rhizome of Curcuma wenyujin, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's therapeutic potential, with a primary focus on its anti-cancer, anti-inflammatory, and anti-angiogenic properties. We consolidate quantitative data from various studies, present detailed experimental methodologies for key assays, and visualize the intricate signaling pathways modulated by this promising natural compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Introduction
Curcuma wenyujin, a member of the ginger family, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including cancer.[1] this compound is a primary bioactive constituent of the essential oil extracted from the rhizome of this plant, accounting for over 20% by weight.[1] Extensive research has demonstrated that this compound exhibits a remarkable spectrum of pharmacological effects, positioning it as a compound of interest for modern therapeutic applications.[2][3] This guide will systematically explore the multifaceted biological activities of this compound, delving into its mechanisms of action and providing practical information for further investigation.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of human cancer cell lines.[1] Its anti-cancer activity is attributed to its ability to modulate multiple signaling pathways, induce cell cycle arrest, and inhibit tumor growth both in vitro and in vivo.[4][5]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 0.6 | [4] |
| Hep-2 | Laryngeal Cancer | 1.7 | [6] |
| HL-60 | Promyelocytic Leukemia | 0.6 - 1.8 | [4][6] |
| PC3 | Prostate Cancer | 4.8 | [4] |
| SGC-7901 | Gastric Cancer | 4.8 | [4] |
| HT-1080 | Fibrosarcoma | 4.8 | [4] |
| U251 | Glioblastoma | 7.0 | [6] |
Data Presentation: In Vivo Anti-Tumor Efficacy
This compound has also shown potent anti-tumor effects in animal models. The table below presents the tumor inhibition rates observed in mouse xenograft models.
| Tumor Model | This compound Dose | Tumor Inhibition Rate | Reference |
| Uterine Cervical (U14) | 40 mg/kg | 36.09% | [6] |
| Uterine Cervical (U14) | 60 mg/kg | 41.55% | [6] |
| Uterine Cervical (U14) | 80 mg/kg | 58.29% | [6] |
| Sarcoma 180 (S180) | - | Significant Inhibition | [1] |
| MCF-7 Breast Cancer Xenograft | 15 mg/kg | 32% | [5] |
| MCF-7 Breast Cancer Xenograft | 30 mg/kg | 54% | [5] |
Anti-Angiogenic and Anti-Inflammatory Activities
Beyond its direct cytotoxic effects on cancer cells, this compound also targets the tumor microenvironment by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] Furthermore, it exhibits anti-inflammatory properties, which can contribute to its overall anti-cancer effects.
Anti-Angiogenic Effects
This compound has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.[7] It also suppresses angiogenesis in the zebrafish model.[7] These effects are mediated, at least in part, through the regulation of the PI3K/Akt and MAPK/ERK signaling pathways.[7]
Anti-Inflammatory Effects
This compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. For instance, a related compound, furanodien-6-one, has been shown to reduce the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the NF-κB signaling pathway.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. This compound has been shown to suppress the phosphorylation of Akt and its downstream targets, thereby inhibiting these processes.[7]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been observed to modulate this pathway, often leading to cell cycle arrest and apoptosis.[2]
Caption: this compound modulates the MAPK/ERK signaling cascade.
TNFR1-Mediated Apoptosis Pathway
This compound can induce apoptosis in cancer cells through the activation of the extrinsic apoptosis pathway mediated by Tumor Necrosis Factor Receptor 1 (TNFR1).[8] This involves the upregulation of TNFR1, leading to the activation of a caspase cascade.[8]
Caption: this compound induces apoptosis via the TNFR1 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
Treated and control cells
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound, a prominent sesquiterpenoid from Curcuma wenyujin, exhibits a compelling profile of biological activities, particularly in the realm of oncology. Its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis through the modulation of key signaling pathways underscores its potential as a lead compound for the development of novel anti-cancer therapies. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and to elucidate its intricate mechanisms of action. Future studies should focus on preclinical and clinical evaluations to fully ascertain its safety and efficacy in human subjects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
Furanodiene: A Potent Modulator of NF-κB Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Furanodiene, a bioactive sesquiterpenoid isolated from various medicinal plants, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This transcription factor plays a pivotal role in the inflammatory response, immune regulation, cell proliferation, and survival. Dysregulation of NF-κB signaling is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating NF-κB signaling, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound and its derivatives.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a natural compound found in plants such as those from the Curcuma and Commiphora genera.[1] It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.[1][2] A key molecular mechanism underlying these biological activities is its ability to interfere with the NF-κB signaling cascade.
The NF-κB family of transcription factors are central regulators of genes involved in inflammation and immunity. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB).[3] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome.[4] This degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and initiate their transcription.[5]
This compound's Mechanism of Action in NF-κB Signaling Modulation
Current research indicates that this compound exerts its inhibitory effects on the NF-κB pathway at multiple levels. The primary mechanism appears to be the suppression of IκBα phosphorylation and degradation, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB. By inhibiting these crucial upstream events, this compound effectively blocks the activation of NF-κB and the subsequent expression of its downstream target genes. These target genes include those encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer metastasis.[2]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
A Technical Guide to the Anti-Inflammatory Mechanisms of Furanodiene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furanodiene, a bioactive sesquiterpene predominantly isolated from the rhizome of Curcuma wenyujin and the resin of Commiphora species, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, detailed experimental protocols for its investigation, and a summary of quantitative data from relevant studies. The primary mechanisms of action include the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in inflammatory cytokines, enzymes, and other mediators.[1][5]
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades that are central to the inflammatory response. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
This compound has been shown to effectively inhibit this pathway.[5][7] Studies demonstrate that this compound treatment prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[7] This action effectively halts the inflammatory cascade at a critical control point.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are another set of crucial signaling routes that regulate inflammation.[8] These pathways are activated by various extracellular stimuli and play a role in the production of inflammatory mediators. This compound has been documented to modulate MAPK pathways, particularly by inactivating extracellular signal-regulated kinase (ERK) signaling, which contributes to its anti-inflammatory and anti-cancer effects.[1][4]
Interaction with Pregnane X Receptor (PXR)
Recent research has identified a novel mechanism for this compound involving the pregnane X receptor (PXR), a nuclear receptor known for its role in metabolizing foreign substances.[9] this compound was found to bind to and activate PXR, which in turn suppresses the production of pro-inflammatory cytokines in the colon.[9] This targeted action in the gut highlights its potential for treating inflammatory bowel disease (IBD) while minimizing systemic side effects.[9]
Quantitative Data on Anti-inflammatory Effects
The efficacy of this compound has been quantified in several studies, demonstrating its potent inhibitory effects on key inflammatory markers.
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Key Mediator | This compound Effect | Reference |
|---|---|---|---|---|
| BV-2 (Microglia) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Halved NO generation | [5] |
| BV-2 (Microglia) | Lipopolysaccharide (LPS) | Reactive Oxygen Species (ROS) | Restored to control levels | [5] |
| BV-2 (Microglia) | Lipopolysaccharide (LPS) | IL-6, IL-17, IL-23, INF-γ | Markedly reduced production | [5] |
| HUVECs | VEGF | Cell Proliferation | Significantly inhibited in a dose-dependent manner | [10] |
| HUVECs | VEGF | Tube Formation | Dramatically suppressed |[10] |
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | Tissue/Organ | Key Mediator | This compound Effect | Reference |
|---|---|---|---|---|---|
| Adult Mice | Lipopolysaccharide (LPS) | Brain | TNF-α, IL-1β | Strong inhibition of expression | [5] |
| Adult Mice | Lipopolysaccharide (LPS) | Liver | TNF-α | Strong inhibition of expression | [5] |
| Zebrafish | - | Vasculature | Angiogenesis | Inhibited intersegmental vessel growth |[10] |
Experimental Protocols
Standardized protocols are crucial for the consistent evaluation of this compound's anti-inflammatory properties. Below are detailed methodologies for common in vitro and in vivo models.
In Vitro LPS-Induced Inflammation in Macrophage/Microglial Cells
This model is used to assess the direct effects of this compound on inflammatory responses in immune cells.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at a density of approximately 2×10⁵ cells/well and allowed to adhere for 24 hours.[11]
-
This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 μM) or vehicle control (e.g., 0.1% DMSO). Cells are incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (excluding the negative control group) at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[11][12] Cells are incubated for an additional 12-24 hours.
-
Sample Collection & Analysis:
-
Supernatant: Collected for measuring secreted mediators.
-
Nitric Oxide (NO): Quantified using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6, IL-1β): Measured using commercial ELISA kits.
-
-
Cell Lysate: Cells are washed with PBS and lysed for molecular analysis.
-
Western Blot: Used to determine the protein levels of iNOS, COX-2, and key signaling proteins like p-IκBα, total IκBα, and nuclear/cytoplasmic NF-κB p65.
-
RT-PCR: Used to measure the mRNA expression of inflammatory genes.
-
-
In Vivo LPS-Induced Systemic Inflammation in Mice
This model evaluates the systemic anti-inflammatory effects of this compound.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.[5] Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly divided into groups (n=5-8 per group):
-
Control (Vehicle)
-
LPS only
-
LPS + this compound (e.g., 15 mg/kg)
-
LPS + this compound (e.g., 30 mg/kg)
-
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil with DMSO) and administered via intraperitoneal (i.p.) injection or oral gavage, typically 1 hour before LPS challenge.[5][13]
-
Inflammation Induction: Mice are injected intraperitoneally with LPS (e.g., 5 mg/kg body weight) to induce systemic inflammation.[14]
-
Monitoring and Sample Collection: After a set period (e.g., 4-6 hours post-LPS injection), mice are anesthetized.
-
Blood: Collected via cardiac puncture to obtain serum for cytokine analysis (ELISA).
-
Tissues: Organs such as the brain, liver, and lungs are harvested, flash-frozen in liquid nitrogen, or fixed in formalin for subsequent protein analysis (Western blot) or histology.[5]
-
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory properties. Its multitargeted approach, primarily through the inhibition of the NF-κB and MAPK signaling pathways, results in the comprehensive suppression of key pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for a range of inflammatory conditions, from neuroinflammation to inflammatory bowel disease.[5][9]
Future research should focus on clinical trials to validate these preclinical findings in humans. Further investigation into its pharmacokinetic and pharmacodynamic profiles, along with the development of optimized delivery systems, will be critical for its translation into a clinically effective anti-inflammatory therapy. The unique mechanism involving PXR activation also warrants further exploration for targeted colon-specific treatments.[9]
References
- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Endoplasmic Reticulum Stress and Presents Antiproliferative Activities in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furanodien-6-one from Commiphora erythraea inhibits the NF-κB signalling and attenuates LPS-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Furanodiene: A Potent Inhibitor of Angiogenesis and Tumor Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Furanodiene, a bioactive sesquiterpenoid isolated from the rhizome of Curcuma wenyujin (Wen Ezhu), has emerged as a promising natural compound in oncology research.[1][2] Traditionally used in Chinese medicine for cancer treatment, modern pharmacological studies are now elucidating the molecular mechanisms behind its anti-tumor effects.[1][3] This technical guide provides an in-depth analysis of this compound's impact on two critical hallmarks of cancer progression: angiogenesis and tumor metastasis. It details the compound's mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.
Impact on Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and survival, supplying tumors with necessary oxygen and nutrients.[4] this compound has demonstrated significant anti-angiogenic properties by directly targeting endothelial cells, the primary cells involved in this process.[1][5]
Inhibition of Key Angiogenic Processes
This compound exerts its anti-angiogenic effects by inhibiting several key steps in the angiogenic cascade in Human Umbilical Vein Endothelial Cells (HUVECs):
-
Endothelial Cell Proliferation: this compound significantly inhibits the proliferation of HUVECs in a dose-dependent manner and suppresses proliferation induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1]
-
Cell Migration and Invasion: The migration and invasion of endothelial cells are essential for the formation of new vascular networks. This compound has been shown to significantly reduce VEGF-induced migration and invasion of HUVECs.[1]
-
Tube Formation: A critical step in angiogenesis is the differentiation of endothelial cells into three-dimensional capillary-like structures. This compound dramatically suppresses this process, as observed in in vitro Matrigel assays.[1][5]
Quantitative Data: Anti-Angiogenic Effects of this compound
The following table summarizes the quantitative data from key studies investigating the anti-angiogenic effects of this compound.
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Proliferation (XTT Assay) | HUVEC | This compound | 10 µM | Significant inhibition of VEGF-induced proliferation | [1] |
| This compound | 20 µM | Significant inhibition of VEGF-induced proliferation | [1] | ||
| Cell Invasion | HUVEC | This compound | 10 µM | Significant reduction in invading cells vs. VEGF control | [1] |
| This compound | 20 µM | Significant reduction in invading cells vs. VEGF control | [1] | ||
| Cell Migration (Wound Healing) | HUVEC | This compound | 10 µM | Significant reduction in migrating cells vs. VEGF control | [1] |
| This compound | 20 µM | Significant reduction in migrating cells vs. VEGF control | [1] | ||
| In Vivo Angiogenesis | Zebrafish Embryos | This compound | - | Inhibition of inter-segmental blood vessel formation | [1][4] |
Signaling Pathways in Anti-Angiogenesis
This compound's anti-angiogenic activity is primarily mediated through the downregulation of the VEGF/VEGFR2 signaling cascade and its downstream pathways, including the PI3K/Akt and MAPK/ERK pathways .[1][3]
Upon binding of VEGF to its receptor (VEGFR2) on endothelial cells, a signaling cascade is initiated that promotes cell survival, proliferation, and migration.[6][7][8] this compound intervenes by inhibiting the phosphorylation and activation of key signaling molecules within this cascade. Specifically, it has been shown to suppress the phosphorylation of Akt (at Ser473) and Erk1/2 (at Thr202/Tyr204).[1][5] The PI3K pathway is a central regulator of these processes, and this compound has been observed to decrease the phosphorylation of the p85 subunit of PI3K.[1]
Caption: this compound inhibits angiogenesis by blocking PI3K/Akt and ERK signaling.
Impact on Tumor Metastasis
Tumor metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. This compound has been shown to interfere with several of these critical steps, particularly in breast cancer models.[2][9]
Inhibition of Key Metastatic Processes
At non-cytotoxic concentrations (5-25µM), this compound effectively inhibits:[2]
-
Cancer Cell Adhesion: It reduces the ability of metastatic breast cancer cells (MDA-MB-231) to adhere to the extracellular matrix (ECM).[9]
-
Cancer Cell Migration and Invasion: this compound significantly suppresses the migratory and invasive capabilities of cancer cells, key determinants of metastatic potential.[2][10]
-
Epithelial-to-Mesenchymal Transition (EMT): Evidence suggests this compound can interfere with EMT, a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness.[9]
-
Matrix Metalloproteinases (MMPs): It downregulates the activity of MMPs, such as MMP-9, which are enzymes that degrade the ECM, facilitating cancer cell invasion.[2][10]
Quantitative Data: Anti-Metastatic Effects of this compound
The following table summarizes quantitative findings on the anti-metastatic effects of this compound on breast cancer cells.
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Adhesion | MDA-MB-231 | This compound | 5-25 µM | Inhibition of adhesion | [2][9] |
| Cell Migration | MDA-MB-231 | This compound | 5-25 µM | Inhibition of migration | [2] |
| Cell Invasion | MDA-MB-231 | This compound | 5-25 µM | Inhibition of invasion | [2] |
| Protein Expression | MDA-MB-231 | This compound | 5-25 µM | Downregulation of Integrin αV, β-catenin | [2] |
| This compound | 5-25 µM | Downregulation of p-FAK, p-Akt, p-PI3K p85 | [2] | ||
| This compound | - | Downregulation of MMP-9 and VEGF via NF-κB | [10] |
Signaling Pathways in Anti-Metastasis
This compound's anti-metastatic action involves the modulation of multiple signaling pathways that govern cell adhesion, migration, and invasion.
-
Integrin/FAK Signaling: this compound downregulates the expression of Integrin αV and reduces the phosphorylation of Focal Adhesion Kinase (FAK).[2] This pathway is critical for cell-ECM adhesion and initiating migratory signals.
-
PI3K/Akt Pathway: Similar to its effect in angiogenesis, this compound inhibits the PI3K/Akt pathway in cancer cells by decreasing the phosphorylation of the PI3K p85 subunit and Akt, thereby suppressing pro-survival and pro-migratory signals.[2][9]
-
NF-κB Pathway: this compound can suppress breast cancer cell migration and invasion by inhibiting the NF-κB pathway.[3][10] This leads to the consequential downregulation of NF-κB target genes that promote metastasis, including MMP-9 and VEGF.[10]
-
β-catenin: The expression of β-catenin, a key player in cell-cell adhesion and a component of the Wnt signaling pathway, is also downregulated by this compound treatment.[2]
Caption: this compound inhibits metastasis via Integrin/FAK, PI3K/Akt, and NF-κB pathways.
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the anti-angiogenic and anti-metastatic effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[11][12][13]
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Methodology:
-
Plate Coating: Thaw extracellular matrix (ECM) gel (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of ECM solution to each well of a pre-chilled 96-well plate.[13][14] Ensure the entire well surface is covered.
-
Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the ECM to solidify into a gel.[12]
-
Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin and neutralize. Resuspend the cells in serum-free or low-serum (e.g., 2% FBS) medium at a density of 1-2 x 10^5 cells/mL.[1][11]
-
Treatment: Prepare different concentrations of this compound in the cell culture medium. Add the treatments to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Seeding: Gently add 150-200 µL of the treated cell suspension to each ECM-coated well.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Tube formation typically peaks within this timeframe.[13][14]
-
Imaging and Quantification: Observe and photograph the formation of capillary-like structures using an inverted phase-contrast microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in two dimensions.[15][16][17]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[15]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[15][17] Create a second scratch perpendicular to the first to create a cross if desired for multiple measurement points.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and cellular debris.[15]
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch at defined locations using a phase-contrast microscope (Time 0). Mark the locations on the plate to ensure the same fields are imaged over time.[16]
-
Incubation and Monitoring: Return the plate to the incubator. Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[15]
-
Quantification: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at Time 0.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[1][18]
Methodology:
-
Cell Lysis: After treating cells (e.g., HUVECs or MDA-MB-231) with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, MMP-9, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-targeting anti-cancer agent by potently inhibiting both angiogenesis and tumor metastasis. Its ability to modulate critical signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB underscores its therapeutic promise. The data presented in this guide highlight its efficacy in preclinical models.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to evaluate its bioavailability and in vivo stability.[3] Furthermore, investigating the synergistic effects of this compound with conventional chemotherapy agents could lead to novel combination therapies that are more effective and can overcome drug resistance.[19][20] The continued exploration of this natural compound is warranted to fully validate its potential for clinical application in cancer therapy.
References
- 1. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural small molecule suppresses metastatic breast cancer cell migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Delphinidin Inhibits Tumor Growth by Acting on VEGF Signalling in Endothelial Cells | PLOS One [journals.plos.org]
- 7. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. abcam.com [abcam.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sensitization and synergistic anti-cancer effects of this compound identified in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound enhances the anti-cancer effects of doxorubicin on ERα-negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Furanodiene: A Technical Guide for Researchers
Furanodiene, a bioactive sesquiterpene found predominantly in the essential oils of medicinal plants from the Curcuma genus, has garnered significant attention for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and professionals in drug development.
Discovery and Natural Sources
This compound is a prominent constituent of the essential oil derived from the rhizomes of several Curcuma species, most notably Curcuma wenyujin (Wen Ezhu) and other species referred to as Rhizoma Curcumae.[1][2] It is a key contributor to the medicinal properties of these plants, which have a long history of use in traditional medicine. Quantitative analyses have revealed that this compound can constitute over 20% of the essential oil of Curcuma wenyujin, making it a major bioactive component.[1][2]
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic separation and purification. Due to the heat-sensitive nature of this compound, which can undergo thermal rearrangement to form curzerene, careful temperature control is crucial during extraction and analysis.[3]
Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting essential oils from the rhizomes of Curcuma species.
Protocol:
-
Plant Material Preparation: Fresh or dried rhizomes of Curcuma wenyujin are collected and cleaned. The rhizomes are then typically sliced or ground to increase the surface area for efficient oil extraction.
-
Distillation Apparatus: A steam distillation apparatus is set up, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel.
-
Extraction Process: Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is then cooled in the condenser, leading to the condensation of both.
-
Separation: The condensed mixture is collected, and the essential oil, being immiscible with water, separates and can be collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
The yield of essential oil can be influenced by factors such as the distillation time and pressure. Studies on Curcuma longa have shown that a distillation time of 2 hours at a pressure of 1.0 x 10(5) Pa can yield approximately 0.46% (w/w) of essential oil.[4]
Isolation of this compound by Silica Gel Column Chromatography
Following extraction, this compound is isolated from the essential oil using silica gel column chromatography.
Protocol:
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of n-hexane and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the solvent system is gradually increased to separate the different components of the essential oil. A typical gradient might start with 100% n-hexane and progressively increase the proportion of ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure to yield the isolated compound.
Analytical Characterization and Quantification
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of this compound. Given its thermal lability, HPLC is preferred over gas chromatography for accurate quantification.
Table 1: HPLC Parameters for Analysis of Compounds from Curcuma Species *
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile, methanol, and water. A common composition is a 65:5:35 (v/v/v) ratio.[5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 210 nm (as this compound lacks a strong chromophore at higher wavelengths) |
| Temperature | Ambient or controlled at a low temperature to prevent degradation. |
*Note: This method is based on protocols for related compounds from Curcuma and may require optimization for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of this compound.
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure of the molecule.
-
Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HeLa | Cervical Cancer | 0.6 - 4.8[1][2] |
| Hep-2 | Laryngeal Cancer | 0.6 - 4.8[1][2] |
| HL-60 | Leukemia | 0.6 - 4.8[1][2] |
| PC3 | Prostate Cancer | 0.6 - 4.8[1][2] |
| SGC-7901 | Gastric Cancer | 0.6 - 4.8[1][2] |
| HT-1080 | Fibrosarcoma | 0.6 - 4.8[1][2] |
The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the NF-κB, MAPK/ERK, and PI3K/Akt pathways.
References
- 1. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of essential oil and pigments from Curcuma longa [L] by steam distillation and extraction with volatile solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum - PMC [pmc.ncbi.nlm.nih.gov]
Furanodiene: A Technical Guide to Solubility and Stability in Solvents
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and stability of furanodiene, a bioactive sesquiterpene isolated from various plants of the Curcuma genus. Understanding these properties is critical for its extraction, formulation, analytical quantification, and development as a therapeutic agent. This compound has garnered significant interest for its anti-inflammatory, antioxidant, and anti-cancer activities[1][2]. However, its high lipophilicity, poor aqueous solubility, and inherent instability present considerable challenges[3].
Solubility Profile
This compound is characterized by high lipophilicity and poor stability, which impacts its bioavailability[3]. Its solubility is a critical factor for in vitro and in vivo studies, requiring careful selection of solvent systems.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of standard laboratory solvents is not extensively documented in peer-reviewed literature. The available information is often from supplier technical data sheets or specific formulation studies.
| Solvent/System | Concentration/Solubility | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Sonication is recommended for dissolution. | [1] |
| In vivo Formulation | 2 mg/mL (9.25 mM) | A multi-component system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Solvents should be added sequentially with sonication as needed. | [1] |
Qualitative Solubility and Miscibility
Based on its chemical structure (C15H20O), this compound is a lipophilic molecule expected to be more soluble in organic solvents than in aqueous media[3]. While specific values are scarce, its behavior is consistent with other sparingly soluble drugs[4]. Techniques to enhance the solubility and bioavailability of hydrophobic natural compounds like this compound include the use of nanoparticles, complexation (e.g., with cyclodextrins), and solid dispersions[3][5]. For instance, loading this compound into PLGA nanoparticles has been shown to improve its hydrophilicity[3].
Stability Profile
The stability of this compound is a major concern, particularly its sensitivity to heat. It is also susceptible to oxidation and degradation in certain solvent conditions[6].
Thermal Instability and Cope Rearrangement
This compound is a heat-sensitive compound[7]. When subjected to high temperatures, such as those in the injection port of a gas chromatography (GC) system, it undergoes a[1][1]-sigmatropic reaction known as the Cope rearrangement[6]. This thermal rearrangement converts this compound into its more stable isomer, furanoelemene (also referred to as curzerene)[6][7].
This transformation makes GC-based quantification unreliable for this compound unless mild analytical conditions are employed[6]. For accurate quantification, alternative methods like 13C-NMR or HPLC under controlled, low-temperature conditions are recommended[6][7].
Logical Flow of this compound's Thermal Degradation
Caption: Thermal degradation pathway of this compound.
Stability in Solvents and Storage Conditions
The stability of this compound in solution is time and temperature-dependent. Encapsulation in PLGA nanoparticles has been demonstrated to significantly enhance its stability in physiological fluids like PBS and artificial gastrointestinal fluids[3]. A study on capsinoids, which share some structural similarities, found they were stable in nonpolar solvents but labile in polar, protic solvents like alcohols and water[8]. This suggests that this compound may exhibit similar behavior, though direct studies are needed.
For long-term storage, the following conditions are recommended[1]:
-
As a solid powder: Store at -20°C for up to 3 years.
-
In solvent: Prepare solutions fresh. If storage is necessary, store at -80°C for up to 1 year.
-
General precautions: Protect from direct sunlight and moisture[1].
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility[4].
-
Preparation: Ensure the this compound (solute) and the selected solvent are pure[9].
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[4]. The presence of undissolved solid material should be confirmed visually[4].
-
Sample Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[9][10].
-
Replicates: Perform a minimum of three replicate determinations for each solvent[11].
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility testing.
Protocol for Stability Assessment
Stability studies for phytopharmaceuticals should evaluate the physical, chemical, and microbiological attributes of the substance over time under defined storage conditions[12][13].
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into appropriate sealed containers (e.g., amber glass vials to protect from light) and store under controlled conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH)[13][14].
-
Stress Testing: To identify potential degradation products, perform stress testing by exposing the solution to more extreme conditions, such as elevated temperatures (e.g., 50°C, 60°C), varying pH, oxidative stress (e.g., H₂O₂), and photolysis[12][13].
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples for analysis[14].
-
Quantification and Degradant Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This involves quantifying the remaining parent compound (this compound) and identifying/quantifying any degradation products (e.g., furanoelemene).
-
Data Analysis: Determine the degradation kinetics by plotting the concentration of this compound versus time. This can help establish a shelf-life or re-test period for the solution[15][16].
This compound-Modulated Signaling Pathways
In cancer research, this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by modulating several key signaling pathways[2]. Understanding these mechanisms is crucial for its development as an anti-cancer agent.
Signaling Pathways Modulated by this compound
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. stability testing of phytopharmaceuticals.pdf [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Furanodiene Extraction and Purification from Rhizoma Curcumae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying furanodiene from the rhizomes of Rhizoma Curcumae. The protocols detailed below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.
Introduction
This compound, a bioactive sesquiterpenoid isolated from Rhizoma Curcumae (the rhizome of Curcuma wenyujin), has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer properties.[1][2] It is a primary component of the essential oil of Wen Ezhu and has demonstrated stronger growth-inhibitory effects on various cancer cell lines compared to the essential oil itself.[2] The therapeutic potential of this compound necessitates robust and efficient methods for its extraction and purification to ensure a consistent and high-quality supply for research and drug development.
This document outlines various extraction techniques, including ultrasonic-assisted extraction, steam distillation, and supercritical fluid extraction, followed by purification protocols using silica gel column chromatography and high-speed counter-current chromatography (HSCCC).
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing the degradation of this heat-sensitive compound.[3]
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a highly efficient method for isolating curcuminoids and other bioactive compounds from Curcuma species.[4] It offers the advantages of high yield, rapid extraction times, and safe operation.[4]
Protocol for Ultrasonic-Assisted Extraction:
-
Sample Preparation: Grind dried Rhizoma Curcumae rhizomes into a fine powder (approximately 0.09 mm particle size for optimal results).[5]
-
Solvent Selection: Ethanol has been demonstrated to be an effective solvent for the extraction of sesquiterpenes from Curcuma species.[5]
-
Extraction Parameters:
-
Solid-to-Solvent Ratio: A ratio of 1:25 (g/mL) is recommended.[5]
-
Temperature: Maintain the extraction temperature at approximately 35°C.[5]
-
Ultrasonic Power and Frequency: Utilize an ultrasonic power of 250W and a frequency of 22kHz.[5]
-
Extraction Time: An extraction time of 1 hour is typically sufficient to achieve a high yield.[5]
-
-
Post-Extraction Processing: After extraction, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantitative Data for Ultrasonic-Assisted Extraction of Bioactive Compounds from Curcuma amada
| Parameter | Optimal Condition | Yield | Reference |
| Solvent | Ethanol | - | [5] |
| Temperature | 35°C | 72% | [5] |
| Solid-to-Solvent Ratio | 1:25 | - | [5] |
| Particle Size | 0.09 mm | - | [5] |
| Ultrasonic Power | 250 W | - | [5] |
| Ultrasonic Frequency | 22 kHz | - | [5] |
| Extraction Time | 1 h | - | [5] |
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[6] It is particularly suitable for volatile compounds like this compound.
Protocol for Steam Distillation:
-
Sample Preparation: Coarsely grind the dried Rhizoma Curcumae rhizomes.
-
Apparatus Setup: Assemble a steam distillation apparatus. The ground rhizomes are placed in the distillation flask with water.
-
Distillation Process: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor are then passed through a condenser, and the resulting liquid (hydrosol and essential oil) is collected in a receiving vessel.
-
Separation: The essential oil, which is immiscible with water, will form a separate layer and can be collected.
Quantitative Data for Steam Distillation of Essential Oil from Curcuma longa
| Parameter | Optimal Condition | Essential Oil Yield (wt %) | Reference |
| Autoclave Pressure | 1.0 x 10(5) Pa | 0.46 | [6][7] |
| Distillation Time | 2 h | - | [6][7] |
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a green and highly selective extraction technique that avoids the use of organic solvents.[8] The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.[3]
Protocol for Supercritical Fluid Extraction:
-
Sample Preparation: Mill the dried Rhizoma Curcumae rhizomes to a uniform particle size.
-
SFE System: Utilize a supercritical fluid extractor.
-
Extraction Parameters:
-
Pressure: Optimal yields for related compounds have been achieved at high pressures, around 425 bar.[8][9]
-
Temperature: A temperature of approximately 75°C has been shown to be effective.[8][9]
-
Co-solvent: The addition of a polar co-solvent like ethanol can enhance the extraction of moderately polar compounds.[3]
-
-
Collection: The extract is separated from the supercritical fluid by depressurization, resulting in a solvent-free crude extract.
Quantitative Data for Supercritical CO₂ Extraction of Bioactive Compounds from Curcuma longa
| Parameter | Optimal Condition | Outcome | Reference |
| Pressure | 425 bar | Optimum yield of curcuminoids and turmerones | [8][9] |
| Temperature | 75°C | Optimum yield of curcuminoids and turmerones | [8][9] |
Purification Methodologies
The crude extract obtained from any of the above methods will be a complex mixture of compounds. Further purification is necessary to isolate this compound to a high degree of purity.
Silica Gel Column Chromatography
Silica gel column chromatography is a standard and effective technique for the purification of organic compounds based on their polarity.[10]
Protocol for Silica Gel Column Chromatography:
-
Column Preparation:
-
Plug the bottom of a glass column with cotton wool.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.[2][11]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.[12]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
The choice of solvent system can be guided by preliminary analysis using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[13] It is a rapid and efficient method for the preparative separation of natural products.[13]
Protocol for HSCCC Purification:
-
Solvent System Selection: The choice of a suitable two-phase solvent system is crucial for successful separation. A common system for separating sesquiterpenes from Curcuma essential oil is a mixture of petroleum ether, ethanol, diethyl ether, and water.[13]
-
Apparatus Preparation:
-
Fill the multilayer coiled column of the HSCCC instrument with the stationary phase (typically the lower phase of the solvent system).
-
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system and inject it into the column.
-
Elution and Fraction Collection:
-
Pump the mobile phase (typically the upper phase) through the column at a specific flow rate while the column is rotating at a set speed.
-
Collect the fractions of the eluent.
-
-
Analysis and Recovery:
-
Analyze the collected fractions by HPLC or TLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent to yield purified this compound.
-
Quantitative Data for HSCCC Purification of Bioactive Compounds from Curcuma wenyujin Essential Oil
| Parameter | Condition | Purity | Reference |
| Solvent System | Petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v) | >95% (for germacrone and curdione) | [13] |
| Elution Mode | Tail to head | - | [13] |
| Revolution Speed | 670 rpm | - | [13] |
| Flow Rate | 1.0 mL/min | - | [13] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
This compound-Modulated Signaling Pathways in Cancer Cells
This compound and its related compound, furanodienone, have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Caption: this compound's modulation of MAPK and NF-κB pathways.
References
- 1. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. hielscher.com [hielscher.com]
- 5. Intensification of extraction of curcumin from Curcuma amada using ultrasound assisted approach: Effect of different operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of essential oil and pigments from Curcuma longa [L] by steam distillation and extraction with volatile solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. tautobiotech.com [tautobiotech.com]
Application Note: Quantification of Furanodiene using a validated HPLC-APCI-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furanodiene is a bioactive sesquiterpenoid isolated from various medicinal plants, notably from the genus Curcuma. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-angiogenic activities.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note details a robust and validated High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (HPLC-APCI-MS/MS) method for the quantification of this compound.
It is important to note that this compound is a heat-sensitive compound.[2][3] Analytical techniques involving high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS), can lead to thermal rearrangement of this compound into curzerene, resulting in inaccurate quantification.[2][3] Therefore, HPLC-based methods are more suitable for the analysis of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted below.
Figure 1: Experimental workflow for this compound quantification.
Detailed Protocols
1. Sample Preparation from Biological Matrices
This protocol is a general guideline and may require optimization based on the specific biological matrix.
-
Materials:
-
Biological sample (e.g., rat plasma)
-
Internal Standard (IS) solution (e.g., Patchouli alcohol)[4]
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
-
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
2. HPLC-APCI-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an APCI source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).[5] The specific gradient or isocratic conditions should be optimized for best separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
APCI Source Parameters:
-
Nebulizer Current: 5 µA
-
Curtain Gas: 20 psi
-
Collision Gas: 5 psi
-
Ion Source Gas 1: 50 psi
-
Temperature: 550°C
-
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of furanodienone (a related compound to this compound) in rats after a single oral dose of 10 mg/kg of this compound.[4]
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 52.4 ± 19.1 | ng/mL |
| Tmax (Time to reach Cmax) | 1.2 ± 0.7 | h |
| t1/2 (Elimination Half-life) | 2.2 ± 0.7 | h |
Table 1: Pharmacokinetic parameters of furanodienone in rats.
A study on the tissue distribution of this compound in rats after intravenous injection showed the highest concentration in the spleen, followed by the heart, liver, lung, kidney, small intestine, and brain.[6]
Signaling Pathways Modulated by this compound
This compound has been reported to exert its anti-cancer effects by modulating several key signaling pathways.[1]
Figure 2: Signaling pathways modulated by this compound.
The HPLC-APCI-MS/MS method described provides a sensitive and specific approach for the quantification of this compound in biological samples. The provided protocols and data serve as a valuable resource for researchers in the field of pharmacology and drug development. The inherent thermal instability of this compound necessitates the use of non-destructive analytical techniques like HPLC to ensure accurate and reliable results.
References
- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Validation and application of a novel UHPLC-MS/MS method for the measurement of furanodienone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue distribution of this compound W/O/W multiple emulsions in rats by a fast and sensitive HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Assays of Furanodiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer activities of furanodiene, a natural sesquiterpene. Detailed protocols for key experimental assays are provided to facilitate the investigation of its therapeutic potential.
Introduction
This compound, a bioactive compound extracted from plants of the Curcuma genus, has demonstrated significant anti-cancer properties across a range of human cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.[1][4][5] These notes offer a summary of its efficacy and detailed methods for its in vitro evaluation.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | 0.6 | ~2.75 | [3][6][7] |
| Hep-2 | Laryngeal Cancer | 1.7 | ~7.79 | [7] |
| HL-60 | Promyelocytic Leukemia | 1.8 | ~8.25 | [3][6][7] |
| PC3 | Prostate Cancer | 4.8 | ~22.00 | [3][6] |
| SGC-7901 | Gastric Cancer | 4.8 | ~22.00 | [3][6] |
| HT-1080 | Fibrosarcoma | 4.8 | ~22.00 | [3][6] |
| U251 | Glioblastoma | 7.0 | ~32.08 | [7] |
| HepG2 | Hepatocellular Carcinoma | - | 3.6 | [8] |
| MCF-7 | Breast Cancer | - | 4.4 | [8] |
| A549 | Lung Cancer | - | 29.73 (at 200 µM) | [9] |
| MDA-MB-231 | Breast Cancer | - | - | [4] |
Note: Conversion from µg/mL to µM is approximated based on a molecular weight of ~218.34 g/mol for this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays to assess the anti-cancer activity of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. This compound has been shown to induce G0/G1 phase arrest in breast and lung cancer cells.[4][5]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Workflow for assessing this compound's anti-cancer effects.
Caption: this compound's proposed mechanism of anti-cancer action.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: this compound activates both the extrinsic and intrinsic apoptotic pathways.[10][11] It triggers the extrinsic pathway, in some cases, through the activation of tumor necrosis factor receptor 1 (TNFR1).[12] The intrinsic pathway is initiated by the disruption of the mitochondrial membrane potential, leading to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-xL.[4][9] This culminates in the activation of caspase-9 and executioner caspases-3 and -7, leading to PARP cleavage and programmed cell death.[4][10]
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at the G0/G1 phase in breast and lung cancer cells.[4][5] This is associated with the downregulation of cyclin D1 and CDK4/6, and the upregulation of cell cycle inhibitors like p21 and p27.[5][9]
-
Inhibition of Pro-Survival Signaling: this compound has been shown to modulate several signaling pathways that are crucial for cancer cell survival and proliferation, including the MAPKs/ERK, NF-κB, and Akt pathways.[1][2] By inhibiting these pathways, this compound further contributes to its anti-cancer effects.
Conclusion
This compound is a promising natural compound with potent in vitro anti-cancer activity against a variety of cancer cell lines. The protocols and data presented here provide a foundation for researchers to further investigate its therapeutic potential and elucidate its mechanisms of action. Further pre-clinical and clinical studies are warranted to fully evaluate this compound as a potential cancer therapeutic agent.[1][2]
References
- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural product, inhibits breast cancer growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Furanodiene's Effect on Apoptosis Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of Furanodiene, a natural sesquiterpene, on cancer cells. The following protocols detail established cell-based assays to quantify apoptosis and elucidate the underlying molecular mechanisms.
Introduction
This compound, isolated from the rhizome of Curcuma wenyujin, has demonstrated significant anti-cancer activities by inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and leukemia.[1][2][3] Understanding the cellular and molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. This document outlines key cell-based assays to assess this compound-induced apoptosis, including the analysis of cell viability, phosphatidylserine externalization, caspase activation, and the modulation of key apoptotic signaling pathways.
Key Apoptotic Events Induced by this compound
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] Key molecular events include:
-
Inhibition of cell viability and proliferation. [2]
-
Externalization of phosphatidylserine , an early marker of apoptosis.[2][5]
-
Depolarization of the mitochondrial membrane potential. [2]
-
Release of cytochrome c from mitochondria. [1]
-
Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7). [1][2][3][4]
-
Modulation of Bcl-2 family proteins , including the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[4][6]
-
Activation of the p38 MAPK pathway and inhibition of the ERK pathway. [1]
-
Upregulation of Tumor Necrosis Factor Receptor 1 (TNFR1). [3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Data Presentation:
| This compound Conc. (µM) | Treatment Time (h) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 24 | 100 | |
| 10 | 24 | ||
| 25 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 0 (Vehicle) | 48 | 100 | |
| 10 | 48 | ||
| 25 | 48 | ||
| 50 | 48 | ||
| 100 | 48 |
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol for 24 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[10]
-
Incubate for 15 minutes at room temperature in the dark.[10][12]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[11]
Data Presentation:
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle) | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Caspase Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.[13][14][15]
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| This compound Conc. (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 1.0 | |
| 25 | ||
| 50 | ||
| 100 |
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways, such as Bcl-2 and Bax.[6][16][17]
Protocol:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 12% SDS-PAGE gel.[17]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-p38, p-ERK, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| This compound Conc. (µM) | Relative Bcl-2 Expression (normalized to β-actin) | Relative Bax Expression (normalized to β-actin) | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| 0 (Vehicle) | 1.0 | 1.0 | |||
| 25 | |||||
| 50 | |||||
| 100 |
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by this compound in HL60 leukemia cells through activation of TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on 95-D lung cancer cells: apoptosis, autophagy and G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. kumc.edu [kumc.edu]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Encapsulating Furanodiene for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for encapsulating Furanodiene, a promising natural compound with anti-cancer properties, for enhanced drug delivery. Detailed protocols for key encapsulation methods, characterization techniques, and in vitro studies are provided to guide researchers in the development of effective this compound formulations.
Introduction to this compound Encapsulation
This compound, a sesquiterpene isolated from the rhizome of Curcuma wenyujin, has demonstrated significant potential in cancer therapy. It has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways and inhibit angiogenesis, a critical process in tumor growth and metastasis.[1][2][3][4] However, its clinical application is often limited by poor water solubility and potential instability. Encapsulation into drug delivery systems can overcome these limitations by improving its bioavailability, stability, and enabling targeted delivery to tumor tissues.
This document outlines protocols for four common encapsulation techniques: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and cyclodextrin inclusion complexes.
Encapsulation Techniques: A Comparative Overview
The choice of encapsulation technique depends on the desired particle characteristics, drug release profile, and the specific application. Below is a summary of quantitative data for different this compound encapsulation methods.
| Encapsulation Technique | Carrier Materials | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA, Polyvinyl alcohol (PVA) | 110 - 140 | 87.3 - 89.2 | Not Reported | |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Medium-chain triglycerides, Lecithin, Polyethylene glycol stearate | ~273 | ~90.0 | Not Reported | [5] |
| Liposomes | Phosphatidylcholine, Cholesterol | 100 - 250 | > 90 (for lipophilic drugs) | Varies | [6][7] |
| Cyclodextrin Inclusion Complex | Beta-cyclodextrin | < 300 | ~80 | Varies | [8] |
Experimental Protocols
Protocol 1: this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the this compound-loaded PLGA nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage.
Protocol 2: this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This protocol details the preparation of this compound-loaded SLNs using the hot homogenization technique.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Liquid lipid (e.g., Medium-chain triglycerides)
-
Surfactant (e.g., Lecithin, Poloxamer 188)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature above the melting point of the solid lipid. Dissolve this compound in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat the surfactant solution in deionized water to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and stir at high speed to form a coarse emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 3: this compound-Loaded Liposomes via Thin-Film Hydration
This protocol outlines the preparation of this compound-loaded liposomes using the thin-film hydration method.[9][10][11][12]
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Rotary evaporator
-
Sonicator or extruder
-
Water bath
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pre-heated above the lipid phase transition temperature) by rotating the flask in a water bath. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
Protocol 4: this compound-Cyclodextrin Inclusion Complex via Co-precipitation
This protocol describes the formation of a this compound-cyclodextrin inclusion complex using the co-precipitation method.[8][13][14][15][16]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Procedure:
-
Cyclodextrin Solution: Dissolve β-cyclodextrin in a mixture of ethanol and deionized water with heating and stirring.
-
This compound Addition: Add an ethanolic solution of this compound dropwise to the cyclodextrin solution while maintaining stirring.
-
Complex Formation: Continue stirring the mixture for an extended period (e.g., 24 hours) at room temperature to allow for the formation of the inclusion complex.
-
Precipitation and Collection: Cool the solution to induce precipitation of the complex. Collect the precipitate by centrifugation.
-
Drying: Wash the precipitate with a small amount of cold ethanol and dry under vacuum.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the encapsulated this compound.
| Parameter | Technique(s) | Description |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Provides visualization of the nanoparticle shape and surface characteristics. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | Quantifies the amount of this compound successfully encapsulated within the nanoparticles. EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100. DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100. |
| Physical State of Drug and Carrier | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Determines if the encapsulated drug is in an amorphous or crystalline state within the carrier matrix. |
Protocol 5: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) this compound.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectroscopy method.
-
Calculation:
-
Encapsulation Efficiency (EE %): ((Total this compound - Free this compound) / Total this compound) * 100
-
Drug Loading (DL %): ((Total this compound - Free this compound) / Weight of Nanoparticles) * 100
-
In Vitro Release Studies
In vitro release studies are performed to understand the release kinetics of this compound from the nanoparticles.
Protocol 6: In Vitro Release Study using Dialysis Bag Method
-
Preparation: Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant like Tween 80 to ensure sink conditions) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[17][18][19][20]
This compound Signaling Pathways in Cancer
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Below are diagrams illustrating the key signaling pathways targeted by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound induces G2/M cell cycle arrest and apoptosis through MAPK signaling and mitochondria-caspase pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effect of this compound on HUVECs in vitro and on zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by this compound in HL60 leukemia cells through activation of TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development, Characterization and Use of Liposomes as Amphipathic Transporters of Bioactive Compounds for Melanoma Treatment and Reduction of Skin Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iipseries.org [iipseries.org]
- 17. researchgate.net [researchgate.net]
- 18. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scientificliterature.org [scientificliterature.org]
Application Notes & Protocols: Analytical Methods for Detecting Furanodiene Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furanodiene, a bioactive sesquiterpenoid isolated from various medicinal plants, has garnered significant interest for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. Understanding its metabolic fate is crucial for drug development, efficacy, and safety assessment. This document provides detailed application notes and protocols for the analytical detection and quantification of this compound and its metabolites in biological matrices. The primary techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with considerations for the unique chemical properties of this compound.
Quantitative Data Summary
The following tables summarize the quantitative parameters of validated analytical methods for this compound and its metabolites.
Table 1: HPLC-MS/MS Method for this compound Quantification
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1 - 1000 ng/mL | Rat Plasma & Tissues | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Rat Plasma & Tissues | [1] |
| Intra-day Precision (RSD) | < 15% | Rat Plasma & Tissues | [1] |
| Inter-day Precision (RSD) | < 15% | Rat Plasma & Tissues | [1] |
| Recovery | > 85% | Rat Plasma & Tissues | [1] |
| Matrix Effect | Not Significant | Rat Plasma & Tissues | [1] |
Table 2: Identified this compound Metabolites in Rats [2]
| Metabolite ID | Name | Type |
| 1 | 1β,10α,4α,5β-diepoxy-8α-hydroxy-glechoman-8α,12-olide | Phase I |
| 2 | 2β-hydroxyl-aeruginolactone | Phase I (New) |
| 3 | 14-hydroxyl-aeruginolactone | Phase I (New) |
| 4a | 1β,8β-dihydroxyeudesm-4,7(11)-dien-8α,12-olide | Phase I (New) |
| 4b | 1β,8β-dihydroxyeudesm-4(14),7(11)-dien-8α,12-olide | Phase I |
| 5 | 1β,8β-dihydroxyeudesm-3,7(11)-dien-8α,12-olide | Phase I |
| 6 | Aeruginolactone (Primary Metabolite) | Phase I |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of this compound in rat plasma and tissues.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add 10 µL of internal standard (IS) solution (e.g., Diazepam, 100 ng/mL).
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC-MS/MS system.
2. HPLC Conditions
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7-7.1 min: 90-10% B
-
7.1-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
3. MS/MS Conditions (APCI, Positive Ion Mode)
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 231.2 → 105.1
-
IS (Diazepam): m/z 285.1 → 154.0
-
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 350°C.
-
Capillary Voltage: 4000 V.
Protocol 2: Analysis of this compound and its Thermal Rearrangement Product by GC-MS
This compound is heat-sensitive and can undergo thermal rearrangement to curzerene in the hot injector of a gas chromatograph.[3][4][5] This protocol uses mild conditions to minimize this conversion.
1. Sample Preparation (Essential Oils)
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
If necessary, use a gentle extraction method like matrix solid-phase dispersion for solid samples.[6]
2. GC Conditions (Mild Temperature)
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Injector Temperature: 150°C (to minimize thermal rearrangement).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
3. MS Conditions
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Based on comparison of mass spectra with libraries (e.g., NIST, Wiley) and retention indices.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacokinetics and tissue distribution of this compound W/O/W multiple emulsions in rats by a fast and sensitive HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of in vivo and in vitro metabolites of this compound in rats by high performance liquid chromatography-electrospray ionization mass spectrometry and nuclear magnetic resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Furanodiene Using 13C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanodiene is a naturally occurring sesquiterpenoid belonging to the germacrane class. It is found in the essential oils of various plants and has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is an indispensable tool for the unambiguous structural characterization of complex natural products like this compound. This application note provides a detailed protocol and data interpretation guidelines for the use of 13C-NMR in the structural elucidation of this compound. A key characteristic of this compound is its thermal lability, readily undergoing a Cope rearrangement to form its structural isomer, curzerene.[1] This property necessitates careful handling during extraction and analysis to ensure the integrity of the compound.
Data Presentation
The 13C-NMR chemical shifts of this compound are distinctive and provide a fingerprint for its identification. The data presented below was acquired in deuterated chloroform (CDCl3) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (from DEPT) |
| C1 | 125.2 | CH |
| C2 | 30.5 | CH2 |
| C3 | 37.0 | CH2 |
| C4 | 136.2 | C |
| C5 | 124.8 | CH |
| C6 | 26.8 | CH2 |
| C7 | 48.5 | CH |
| C8 | 120.9 | C |
| C9 | 110.5 | CH |
| C10 | 148.5 | C |
| C11 | 142.8 | C |
| C12 | 138.5 | CH |
| C13 | 8.8 | CH3 |
| C14 | 16.2 | CH3 |
| C15 | 16.5 | CH3 |
Experimental Protocols
This section outlines the key experimental methodologies for acquiring high-quality 13C-NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for sesquiterpenoids due to its good solubilizing properties and relatively simple solvent signal.[2]
-
Concentration: For 13C-NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[3][4] A concentration range of 20-50 mg/mL is recommended.[2][5]
-
Sample Filtration: Dissolve the this compound sample in the deuterated solvent. To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
-
Degassing (Optional): For sensitive samples or for long-term experiments, degassing the sample to remove dissolved oxygen can improve spectral quality. This can be achieved by the freeze-pump-thaw technique.[4]
NMR Instrument Parameters
The following parameters are a general guideline for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 or 125 MHz for 13C
-
Pulse Program: A standard proton-decoupled 1D 13C pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments).
-
Pulse Angle: 30 degrees. This allows for a shorter relaxation delay and faster acquisition time.
-
Acquisition Time (AQ): ~1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K (25 °C). It is crucial to maintain a constant and relatively low temperature to minimize the thermal rearrangement of this compound to curzerene.
For unambiguous assignment of all carbon signals, additional 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.
Mandatory Visualizations
The following diagrams illustrate key aspects of the structural elucidation and chemistry of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scielo.br [scielo.br]
- 5. Complete assignments of (1)H and (13)C NMR data for two new sesquiterpenes from Cyperus rotundus L - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Furanodiene Isolation and Purification: A Technical Support Center
Welcome to the technical support center for the isolation and purification of furanodiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound.
Low Yield of this compound in Extract
Q1: My extraction protocol resulted in a very low yield of this compound. What are the possible causes and solutions?
A1: Low yields of this compound can be attributed to several factors, primarily its heat-sensitive nature. Here are the common causes and recommended troubleshooting steps:
-
Thermal Degradation: this compound is known to undergo a[1][1]-sigmatropic rearrangement (Cope rearrangement) to form curzerene when exposed to heat.[2] This is a significant issue in high-temperature extraction methods like traditional steam distillation and conventional gas chromatography (GC) analysis.[2]
-
Solution: Employ low-temperature extraction techniques. Consider methods such as ultrasonic-assisted extraction (UAE), supercritical CO2 extraction, or matrix solid-phase dispersion (MSPD), which can be performed at or near room temperature, thus minimizing thermal degradation. For GC analysis, use mild conditions, such as a lower injector temperature, to prevent on-column rearrangement.[2]
-
-
Improper Solvent Selection: The choice of extraction solvent significantly impacts the yield.
-
Solution: this compound is a sesquiterpene and is generally soluble in non-polar to moderately polar organic solvents. Hexane, ethyl acetate, and acetone have been used for extraction.[3] Optimize the solvent system based on the polarity of this compound and the matrix of your starting material.
-
-
Incomplete Extraction: The extraction time and solvent-to-solid ratio may not be optimal.
-
Solution: Increase the extraction time or the solvent volume to ensure exhaustive extraction. For UAE, parameters such as ultrasonic power and frequency should also be optimized.
-
Purity Issues During Purification
Q2: I am having trouble obtaining pure this compound after column chromatography. What are the likely reasons and how can I improve the purity?
A2: Purity issues are common in the purification of natural products. For this compound, the following points are critical:
-
Co-elution of Impurities: this compound is often found in complex mixtures with other structurally similar sesquiterpenes, which may co-elute during chromatography.
-
Solution:
-
Optimize the Mobile Phase: A slight change in the polarity of the solvent system can significantly improve separation. Experiment with different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate).
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or employing reversed-phase chromatography.
-
Recrystallization: If the this compound-containing fractions are of moderate purity, recrystallization can be an effective final purification step.
-
-
-
Degradation on Silica Gel: Silica gel is slightly acidic and can potentially cause the degradation of acid-sensitive compounds.
-
Solution:
-
Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize acidic sites.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time the this compound is in contact with the silica gel.
-
-
-
Presence of Rearrangement Product (Curzerene): If the initial extract was subjected to heat, it will likely contain curzerene, which can be challenging to separate from this compound.
-
Solution: The best approach is to prevent its formation by using low-temperature extraction methods. If present, meticulous optimization of the chromatographic conditions is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in isolating this compound?
A1: The main challenge is its thermal instability. This compound readily converts to its more stable isomer, curzerene, upon heating.[2] This necessitates the use of mild isolation and analytical techniques to preserve its chemical integrity.
Q2: Which extraction method is recommended for obtaining this compound with minimal degradation?
A2: Low-temperature extraction methods are highly recommended. Supercritical CO2 extraction and ultrasonic-assisted extraction are excellent choices as they can be performed at or near ambient temperatures, thus preventing the thermal rearrangement of this compound.[3]
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: Conventional GC analysis can be problematic due to the high temperatures used in the injector port, which can cause this compound to rearrange into curzerene.[2] This can lead to an underestimation of this compound and an overestimation of curzerene. If GC is necessary, it is crucial to use a low inlet temperature and a fast temperature ramp to minimize thermal stress on the molecule. High-Performance Liquid Chromatography (HPLC) is often a more suitable analytical technique for quantifying this compound due to its milder operating conditions.
Q4: What are the typical solvents used for the extraction and purification of this compound?
A4: For extraction, solvents like hexane, acetone, and ethanol are commonly used.[3] For purification by column chromatography, a combination of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is typically employed as the mobile phase.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: The identity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). Purity is typically assessed by HPLC, where a single, sharp peak is indicative of a pure compound.
Data Presentation
Table 1: Comparison of this compound Content in Different Extracts
| Plant Source | Extraction Method | This compound Content | Reference |
| Commiphora myrrha (MyrLiq® extract) | Not specified | 40.86 ± 0.78 g/kg of extract | [3] |
| Smyrnium olusatrum | Not specified | 21.7% in essential oil | [2] |
| Eugenia uniflora | Mild GC analysis conditions | 64.7% in essential oil | [2] |
Note: The this compound content can vary significantly depending on the plant source, geographical location, and the specific extraction and analytical methods used.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Curcuma wenyujin
This protocol is based on methodologies optimized for the extraction of bioactive compounds from Curcuma species.
-
Sample Preparation: Air-dry the rhizomes of Curcuma wenyujin and grind them into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 95% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a constant temperature of 25°C.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
This is a general protocol that should be optimized based on TLC analysis of the specific extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in increasing concentrations (e.g., 2%, 5%, 10%, etc.).
-
The exact gradient will depend on the separation observed by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
-
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
Caption: Degradation pathway of this compound.
References
- 1. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Furanodiene Yield from Curcuma Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of furanodiene from Curcuma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Curcuma species are rich in this compound?
A1: this compound is a bioactive sesquiterpene with demonstrated anti-inflammatory and anti-cancer properties.[1][2] It is a significant component of the essential oil of several Curcuma species, most notably Curcuma wenyujin, where it can constitute over 20% of the essential oil by weight.[3][4] Other species such as Curcuma zedoaria also contain this compound.[1][5]
Q2: Why is my this compound yield consistently low?
A2: Low yields of this compound are often attributed to its heat-sensitive nature. This compound readily undergoes a thermal Cope rearrangement to form its isomer, curzerene, especially at elevated temperatures used in some extraction and analytical methods.[5][6] Other factors include the choice of extraction method, solvent, duration, and the quality of the plant material.
Q3: How can I prevent the thermal degradation of this compound during extraction and analysis?
A3: To minimize thermal degradation, it is crucial to employ low-temperature extraction techniques. Methods like ultrasonic-assisted extraction (UAE) and supercritical fluid extraction (SFE) are preferable to high-temperature methods like steam distillation.[6] For analysis, High-Performance Liquid Chromatography (HPLC) under mild temperature conditions is more suitable than conventional Gas Chromatography-Mass Spectrometry (GC-MS), which often uses high injector temperatures that can cause rearrangement.[5] If GC-MS must be used, employing a low-temperature program is essential.[1]
Q4: What is the most effective method for extracting this compound?
A4: The choice of extraction method significantly impacts this compound yield. Ultrasonic-assisted extraction (UAE) has been shown to be an efficient method, offering higher yields in shorter times compared to conventional methods.[7] Pressurized liquid extraction (PLE) is another effective technique.[4] The optimal method will depend on the available equipment and the scale of the extraction.
Q5: Which solvents are best for this compound extraction?
A5: Ethanol and methanol are commonly used solvents for the extraction of sesquiterpenoids from Curcuma species.[8] The choice of solvent can influence the extraction efficiency of this compound and other related compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound in the extract. | Thermal Degradation: this compound has converted to curzerene due to high temperatures during extraction (e.g., steam distillation) or analysis (e.g., high GC injector temperature).[5] | - Use low-temperature extraction methods like ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE). - For analysis, use HPLC with a controlled column temperature. - If using GC-MS, use a lower injector temperature and a mild temperature program.[1] |
| Inappropriate Extraction Method: The chosen method is not efficient for this compound. | - Switch to a more suitable method such as UAE or pressurized liquid extraction (PLE).[4][7] | |
| Poor Quality of Plant Material: The Curcuma rhizomes have low intrinsic this compound content due to genetics, growing conditions, or improper post-harvest handling.[9] | - Ensure the use of high-quality, properly identified Curcuma species (e.g., C. wenyujin). - Optimize post-harvest processing, including appropriate drying and storage conditions, to preserve bioactive compounds.[10] | |
| High concentration of curzerene detected in the extract. | Thermal Rearrangement: This is a direct indicator that this compound has degraded due to heat.[5][6] | - This confirms the need to revise the extraction and analytical protocols to incorporate lower temperatures, as detailed above. |
| Inconsistent this compound yields between batches. | Variability in Plant Material: Natural variation in the phytochemical profile of the plant material. | - Standardize the source and post-harvest processing of the Curcuma rhizomes. - Analyze a sample of the raw material to determine the initial this compound content before extraction. |
| Inconsistent Extraction Parameters: Variations in extraction time, temperature, solvent-to-solid ratio, or particle size of the plant material. | - Strictly control and document all extraction parameters for each batch to ensure reproducibility. | |
| Difficulty in quantifying this compound accurately. | Co-elution with other compounds: In complex extracts, other compounds may interfere with the this compound peak in the chromatogram. | - Optimize the chromatographic method (e.g., mobile phase gradient in HPLC, temperature program in GC) to improve peak resolution. - Use a more selective detector, such as a mass spectrometer, for more accurate identification and quantification. |
| Lack of a pure reference standard: Difficulty in obtaining a certified this compound standard for calibration. | - If a certified standard is unavailable, consider semi-quantification using a related compound with a similar structure and response factor. 13C-NMR can also be used for quantitative determination without a reference standard.[11] |
Data on this compound Yield
Table 1: this compound Content in Different Curcuma Species
| Curcuma Species | This compound Content (% of Essential Oil) | Reference(s) |
| Curcuma wenyujin | > 20% | [3][4] |
| Curcuma zedoaria | Present (anti-inflammatory sesquiterpene) | [1][5] |
| Curcuma aeruginosa | Major constituent | [12] |
Table 2: Comparison of Extraction Methods for Compounds from Curcuma Species
| Extraction Method | Key Parameters | Compound Yield | Reference(s) |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol/water (70:30, v/v), pH 3, 15 min | ~3 times higher than traditional methods | [7] |
| Pressurized Liquid Extraction (PLE) | Optimized for 11 sesquiterpenes | High-variant contents | [4] |
| Hydrodistillation | N/A | Lower yield compared to SFME | [13] |
| Solvent-Free Microwave Extraction (SFME) | N/A | Higher yield than hydrodistillation | [13] |
| Soxhlet Extraction | Ethanol | 27% (total extract) | [14] |
| Supercritical Fluid Extraction (SFE) | CO2 with ethanol/isopropyl alcohol as cosolvent | Lower yield than Soxhlet | [14] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on principles of efficient extraction of curcuminoids and other sesquiterpenes from Curcuma species.[7][15]
-
Sample Preparation:
-
Dry the Curcuma rhizomes at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., 20 μm particle size).
-
-
Extraction:
-
Weigh 1 gram of the powdered rhizome and place it in a suitable extraction vessel.
-
Add 10 mL of 70% ethanol in water (v/v) as the extraction solvent.
-
Adjust the pH of the mixture to 3 using a suitable acid (e.g., citric acid).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 15 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation.
-
-
Sample Processing:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Evaporate the solvent from the filtrate under reduced pressure at a low temperature (e.g., <40°C) to obtain the crude extract.
-
Store the extract at -20°C until further analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is designed to minimize thermal degradation during analysis.[5]
-
Instrumentation:
-
HPLC system with a DAD or UV detector.
-
A C18 reversed-phase column (e.g., 5 μm particle size, 4.6 x 250 mm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will need to be optimized for your specific column and sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a low, controlled temperature (e.g., 25°C).
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this will need to be determined from the UV spectrum of a this compound standard).
-
Injection Volume: 10-20 μL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 μm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for optimizing this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
Caption: General biosynthetic pathway of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platform for “Chemical Metabolic Switching” to Increase Sesquiterpene Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Variation in Yield, Chemical Composition and Biological Activities of Essential Oil of Three Curcuma Species: A Comparative Evaluation of Hydrodistillation and Solvent-Free Microwave Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of yield, composition, and antioxidant activity of turmeric (Curcuma longa L.) extracts obtained using various techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
Overcoming Furanodiene's poor water solubility
Welcome to the technical support center for furanodiene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor water solubility of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a bioactive sesquiterpene, a type of natural organic compound, isolated from several plants of the Curcuma genus. It is classified as a germacrane sesquiterpenoid. This compound has been investigated for various therapeutic effects, including anti-cancer, anti-inflammatory, and anti-angiogenic activities. A primary challenge in its experimental use is its hydrophobic nature, leading to very low water solubility. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone.
Q2: How does this compound's poor water solubility impact research?
A2: The low aqueous solubility of this compound presents significant hurdles for both in vitro and in vivo studies.
-
For in vitro studies , it is difficult to achieve desired concentrations in aqueous cell culture media without the compound precipitating, leading to inaccurate and non-reproducible results.
-
For in vivo studies , poor solubility can lead to low and erratic oral bioavailability, meaning only a small and unpredictable fraction of the administered dose reaches systemic circulation. This can result in diminished efficacy and high inter-individual variability in animal models.
Q3: What are the primary strategies to enhance the solubility of this compound?
A3: Several formulation strategies can be employed to overcome the solubility limitations of hydrophobic compounds like this compound. These techniques aim to increase the dissolution rate and apparent solubility of the drug. The most common approaches include:
-
Co-solvency: Using a water-miscible organic solvent to dissolve this compound before diluting it in an aqueous medium.
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix to improve wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host molecule to increase its apparent water solubility.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or microemulsions.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale, which increases the surface area-to-volume ratio and enhances dissolution rates.
Troubleshooting Guide
Q4: My this compound is precipitating out of my cell culture medium. What can I do?
A4: This is a common issue when adding a hydrophobic compound to an aqueous solution. Here are steps to troubleshoot:
-
Check Your Stock Solution: Ensure your this compound is fully dissolved in a suitable organic solvent (like 100% DMSO) at a high concentration (e.g., 10-50 mM) before diluting it into the medium.
-
Control Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be very low to prevent solvent-induced toxicity. For DMSO, this is typically kept below 0.5%, and ideally below 0.1%.
-
Use a Carrier: If simple dilution is still causing precipitation at your desired concentration, you will need to use a solubilization technique. For in vitro work, preparing a cyclodextrin inclusion complex is an excellent and widely used strategy.
-
Pre-complex with Serum: Before final dilution, try mixing your DMSO stock solution with a small volume of Fetal Bovine Serum (FBS) and vortexing gently. The proteins in the serum can help stabilize the compound and prevent immediate precipitation when added to the full volume of medium.
Q5: I'm observing inconsistent results in my animal studies. Could this be a solubility issue?
A5: Yes, high variability in in vivo efficacy is a classic sign of poor bioavailability stemming from low solubility. When a drug does not dissolve well in the gastrointestinal tract, its absorption into the bloodstream is limited and can be highly variable. To improve oral bioavailability, consider advanced formulation strategies such as solid dispersions , liposomes , or nanoparticles . These methods are designed to improve the dissolution and absorption of the compound in vivo.
Q6: Which solubilization method is best for my experiment?
A6: The optimal method depends on your experimental model and goals. The table and workflow diagram below can help guide your decision.
Table 1: Comparison of this compound Solubilization Strategies
| Strategy | Primary Mechanism | Best For | Advantages | Disadvantages |
| Co-solvency (e.g., DMSO) | Drug is dissolved in a water-miscible organic solvent. | In vitro (low concentrations) | Simple, quick, readily available. | Risk of solvent toxicity; drug may still precipitate upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the drug in a CD cavity, presenting a hydrophilic exterior. | In vitro, In vivo (oral/parenteral) | Significant solubility enhancement, low toxicity, well-established. | Can be complex to prepare; requires specific excipients (e.g., HP-β-CD). |
| Solid Dispersion | Drug is dispersed in a hydrophilic solid carrier, reducing particle size and improving wettability. | In vivo (oral) | Enhances dissolution and bioavailability; suitable for solid dosage forms. | Potential for the drug to convert back to a less soluble crystalline form over time. |
| Liposomal Formulation | Encapsulation of the drug within a lipid bilayer vesicle. | In vivo (parenteral, oral) | Protects drug from degradation; can be modified for targeted delivery. | Complex preparation and characterization; potential stability issues. |
Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for this compound Solubilization
Caption: Decision tree for selecting a this compound solubilization method.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex
Caption: How cyclodextrins encapsulate this compound to improve water solubility.
Diagram 3: Simplified this compound Signaling Pathway Inhibition
Caption: this compound's inhibition of the NF-κB pro-inflammatory pathway.
Experimental Protocols
Table 2: Solubility Profile of this compound
| Solvent | Type | Solubility | Reference / Note |
| Water | Aqueous | ~0.1005 mg/L (estimated) | |
| DMSO | Organic (Aprotic Polar) | ≥10 mM (~2.16 mg/mL) | |
| Chloroform | Organic | Soluble | |
| Acetone | Organic | Soluble | |
| In vivo Formulation | Co-solvent/Surfactant Mix | ≥2.0 mg/mL |
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol, based on the kneading method, is suitable for preparing a water-soluble this compound complex for both in vitro and in vivo applications.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point). Weigh the appropriate amounts of each compound. (this compound MW: 216.32 g/mol ).
-
Wetting the Carrier: Place the weighed HP-β-CD into a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture dropwise to the HP-β-CD and knead with the pestle until a homogeneous paste is formed.
-
Incorporating the Drug: Add the weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The continuous mixing facilitates the insertion of the hydrophobic this compound molecule into the cyclodextrin cavity. If the mixture becomes too dry, add another drop of the water:ethanol solvent.
-
Drying: Transfer the resulting paste to a glass dish and dry it in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Final Processing: Grind the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Storage: Store the final powder in a tightly sealed container in a cool, dark, and dry place. The resulting complex can be dissolved in water or buffer to prepare a stock solution for experiments.
Protocol 2: Preparation of this compound Liposomes via Thin-Film Hydration
This method is used to encapsulate this compound within lipid vesicles, which is particularly useful for in vivo delivery.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol (2:1 v/v) mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Round-bottom flask
-
Bath sonicator or probe sonicator
Methodology:
-
Lipid Dissolution: Weigh the desired amounts of phospholipids, cholesterol (a common molar ratio is ~2:1 phospholipid:cholesterol), and this compound. Dissolve all components in the organic solvent (e.g., chloroform) in a round-bottom flask. Swirl gently until a clear solution is obtained.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C). Reduce the pressure to evaporate the organic solvent, which will leave a thin, dry lipid film on the inner wall of the flask.
-
Residual Solvent Removal: For complete solvent removal, place the flask under a high vacuum for at least 2-4 hours (or overnight).
-
Hydration: Add the aqueous phase (e.g., PBS, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by hand or continue to rotate it (without vacuum) in the warm water bath for 1 hour. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): The resulting liposome suspension will be milky and heterogeneous. To obtain smaller, more uniform vesicles, sonicate the suspension. Use a bath sonicator for several minutes or a probe sonicator (with caution to avoid overheating) until the suspension becomes more translucent.
-
Storage: Store the liposomal suspension at 4°C. Use within a few days for best results.
Technical Support Center: Stabilizing Furanodiene for Therapeutic Formulations
Welcome to the Furanodiene Formulation Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing the stability of this compound in therapeutic formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges associated with this compound?
A1: this compound is a bioactive sesquiterpene with promising therapeutic potential, particularly in oncology.[1][2] However, its formulation is challenging due to its inherent instability. The primary issues are:
-
Thermal Sensitivity: this compound is a heat-sensitive compound.[3][4] It can undergo a thermal rearrangement known as a Cope rearrangement, leading to the formation of its less active isomer, curzerene.[3]
-
Poor Aqueous Solubility and High Lipophilicity: this compound has high lipophilicity and poor stability in physiological fluids, which can limit its bioavailability and therapeutic efficacy.[5]
-
Susceptibility to Oxidation and Hydrolysis: Like many natural products with unsaturated bonds, this compound may be prone to degradation through oxidation and hydrolysis, especially when exposed to harsh environmental conditions such as light, oxygen, and extreme pH.[6]
Q2: What are the recommended methods for stabilizing this compound in therapeutic formulations?
A2: Several strategies can be employed to enhance the stability of this compound. The most effective methods reported are:
-
Nanoencapsulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and PEGylated PLGA (PEG-PLGA), has been shown to significantly improve its stability, hydrophilicity, and bioavailability.[5]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can protect the this compound molecule from degradation by encapsulating it within the cyclodextrin cavity. This also improves its aqueous solubility.
-
Use of Antioxidants: Incorporating antioxidants into the formulation can help prevent oxidative degradation of this compound.
Q3: How do I choose the best stabilization method for my application?
A3: The choice of stabilization method depends on several factors, including the desired route of administration, the required release profile, and the scale of production.
-
For injectable formulations, nanoencapsulation using biodegradable polymers like PLGA is a well-established approach.
-
For oral formulations, both nanoencapsulation and cyclodextrin complexation can improve stability and bioavailability.
-
For topical or other formulations, the choice will depend on the specific requirements for drug delivery and stability in the chosen vehicle.
A comparative analysis of the stability of this compound in different formulations is essential. While direct comparative studies on this compound are limited, the principles of stabilization suggest that nanoencapsulation and cyclodextrin complexation offer the most significant protection against degradation.
Troubleshooting Guides
Problem 1: this compound degradation is observed during formulation processing.
Possible Cause:
-
High Temperatures: Exposure to elevated temperatures during processing steps like solvent evaporation or homogenization can induce the thermal rearrangement of this compound to curzerene.[3]
Solution:
-
Maintain Low Temperatures: Whenever possible, conduct all processing steps at controlled, low temperatures. For solvent evaporation, consider using rotary evaporation under reduced pressure to lower the boiling point of the solvent.
-
Alternative Formulation Methods: Employ methods that do not require high temperatures, such as nanoprecipitation for nanoparticle formation or kneading for cyclodextrin complexation at room temperature.[7][8]
Problem 2: Poor solubility of this compound in aqueous buffers for in vitro assays.
Possible Cause:
-
High Lipophilicity: this compound is inherently hydrophobic and has very low solubility in water.
Solution:
-
Use of Co-solvents: For initial in vitro experiments, a small percentage of a biocompatible co-solvent such as DMSO or ethanol can be used to dissolve this compound before further dilution in aqueous media. However, be mindful of the potential effects of the co-solvent on the biological system being studied.
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to significantly increase its aqueous solubility.[9]
Problem 3: Inconsistent results in anti-cancer activity assays.
Possible Cause:
-
Degradation to Curzerene: If the formulation is not properly stabilized, this compound may have degraded to curzerene, which may exhibit a different biological activity profile.
-
Formulation Instability in Culture Media: The formulation may not be stable over the time course of the cell culture experiment, leading to a decrease in the effective concentration of active this compound.
Solution:
-
Stability-Indicating Analytical Method: Develop and use a stability-indicating HPLC method to quantify the concentration of both this compound and its primary degradation product, curzerene, in your formulations and in the cell culture media over time.[10][11][12]
-
Use Stabilized Formulations: For all biological experiments, use a stabilized formulation of this compound, such as nanoencapsulated this compound or a this compound-cyclodextrin complex.
-
Comparative Biological Studies: If degradation is suspected, it is advisable to compare the biological activity of your this compound formulation with that of a pure curzerene standard to understand the impact of the degradation product on your experimental results.
Quantitative Data on this compound Stabilization
The following table summarizes key quantitative data from a study on the nanoencapsulation of this compound (FDE) using PLGA and PEG-PLGA nanoparticles.[5]
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| FDE-PLGA-NPs | 110-140 | Not Reported | Negative | 87.3 |
| FDE-PEG-PLGA-NPs | 110-140 | Not Reported | Close to Neutral | 89.2 |
This data demonstrates the successful encapsulation of this compound into nanoparticles of a size suitable for therapeutic applications with high entrapment efficiency.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the spontaneous emulsion solvent diffusion method.[5]
Materials:
-
This compound (FDE)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Acetone
-
Ethanol
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve an appropriate amount of this compound and PLGA (or PEG-PLGA) in a mixture of acetone and ethanol.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which will act as the continuous phase.
-
Emulsification: Add the organic phase dropwise into the aqueous phase under constant stirring to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature to allow for the evaporation of the organic solvents (acetone and ethanol). This leads to the precipitation of the polymer and the formation of nanoparticles encapsulating this compound.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove any unencapsulated drug and residual solvent. The nanoparticles can then be lyophilized for long-term storage.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This is a general protocol for preparing cyclodextrin inclusion complexes of sesquiterpenes using the kneading method.[7][8][9]
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin)
-
Ethanol-water mixture (e.g., 1:1 v/v)
Procedure:
-
Mortar and Pestle: Place the cyclodextrin in a mortar.
-
Slurry Formation: Add a small amount of the ethanol-water mixture to the cyclodextrin and knead with a pestle to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the this compound to the cyclodextrin paste while continuing to knead.
-
Kneading: Continue kneading for a specified period (e.g., 45-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting paste in an oven at a controlled, low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Protocol 3: Forced Degradation Study of this compound Formulations
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound formulations.[6][13]
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound formulation in 0.1 M HCl.
-
Base Hydrolysis: Incubate the this compound formulation in 0.1 M NaOH.
-
Oxidative Degradation: Treat the this compound formulation with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the this compound formulation (in solid or solution form) to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the this compound formulation to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Sample Preparation: Prepare solutions or solid samples of your this compound formulation.
-
Stress Application: Expose the samples to the different stress conditions for a defined period. It is recommended to take samples at multiple time points.
-
Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acid and base-stressed samples to stop the degradation reaction.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products like curzerene.
-
Data Evaluation: Calculate the percentage of degradation for each stress condition and identify the major degradation products.
Visualizations
Caption: Workflow for this compound Nanoencapsulation.
References
- 1. Potential anti-cancer activities of this compound, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Endoplasmic Reticulum Stress and Presents Antiproliferative Activities in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. sciensage.info [sciensage.info]
- 9. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Furanodiene degradation products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furanodiene. Here, you will find information on identifying its degradation products and navigating potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The main degradation pathway for this compound, a heat-sensitive sesquiterpene, is a thermal rearrangement known as the Cope rearrangement.[1] This[2][2]-sigmatropic reaction leads to the formation of its isomer, curzerene, particularly at the elevated temperatures commonly used in conventional Gas Chromatography (GC) analysis.[1] Another reported rearrangement product is furanoelemene.[1]
Q2: Why is the accurate quantification of this compound challenging?
A2: The primary challenge in accurately quantifying this compound lies in its thermal instability.[1] During standard GC analysis, the high temperatures of the injector port can cause this compound to convert to curzerene, leading to an underestimation of this compound and an overestimation of curzerene.[1][3] In some cases, curzerene detected in analyses may be entirely an artifact of the analytical method.
Q3: What are the expected degradation products of this compound under other stress conditions like acid, base, and oxidation?
A3: While thermal degradation is well-documented, specific studies on the forced degradation of this compound under acidic, basic, and oxidative conditions are limited. However, based on the known chemistry of furan rings and sesquiterpenes, the following degradation pathways can be proposed:
-
Acidic Conditions: The furan ring is susceptible to acid-catalyzed hydrolysis, which could lead to ring-opening and the formation of dicarbonyl compounds.
-
Basic Conditions: Under strong basic conditions, rearrangement or other structural changes might occur, though furan rings are generally more stable to bases than acids.
-
Oxidative Stress: The double bonds in the this compound structure are susceptible to oxidation. Reaction with oxidizing agents could lead to the formation of epoxides, hydroperoxides, or cleavage of the carbon-carbon double bonds to form smaller carbonyl compounds. This compound itself is noted to have antioxidant properties.[4]
Troubleshooting Guides
Problem 1: My GC-MS results show a high concentration of curzerene and a very low or undetectable concentration of this compound, which contradicts my expectations.
-
Cause: This is a classic indication of thermally induced rearrangement of this compound to curzerene in the hot GC injector.
-
Solution:
-
Modify GC Conditions: Employ a "mild-condition" GC method. Use a lower injector temperature and a slower temperature ramp, or an isothermal oven program at a lower temperature (e.g., 100°C).[3][5] This will minimize the thermal stress on the analyte.
-
Alternative Analytical Technique: Switch to a non-thermal analytical method such as High-Performance Liquid Chromatography (HPLC) or quantitative 13C Nuclear Magnetic Resonance (13C-NMR) spectroscopy for quantification.[1]
-
Problem 2: I am seeing unexpected peaks in my chromatogram after storing this compound samples.
-
Cause: this compound is unstable and can degrade over time, even at room temperature. The new peaks are likely degradation products.
-
Solution:
-
Proper Storage: Store this compound standards and samples at low temperatures (e.g., -20°C) and protected from light and air to minimize degradation.[5]
-
Fresh Preparation: Prepare solutions of this compound fresh before each analysis to ensure accuracy.
-
Peak Identification: Use techniques like LC-MS/MS or GC-MS (under mild conditions) to identify the structures of the unknown peaks, which are likely degradation products.
-
Quantitative Data
The following table summarizes the quantitative data on this compound degradation found in the literature.
| Analytical Method | This compound Concentration (%) | Curzerene Concentration (%) | Notes | Reference |
| Conventional GC-MS | 1.2 | 85.1 | Thermal rearrangement in the GC injector leads to a high conversion of this compound to curzerene. | [3][5] |
| Mild-Condition GC (100°C isothermal) | 64.7 | 21.6 | Milder conditions prevent the complete rearrangement of this compound, providing a more accurate quantification. | [3][5] |
Experimental Protocols
1. Protocol for GC-MS Analysis of this compound under Mild Conditions
This protocol is designed to minimize the thermal degradation of this compound during analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector Temperature: 150°C (or the lowest feasible temperature for volatilization).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on sample concentration.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Data Analysis: Identify this compound and curzerene based on their retention times and mass spectra. Quantify using peak areas.
2. Protocol for HPLC Analysis of this compound
This method avoids the high temperatures of GC, providing a more accurate quantification of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) or Mass Spectrometer (HPLC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might start with a higher proportion of water and gradually increase the organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 25-30°C) to ensure reproducibility.
-
Detection: DAD at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan), or MS detection for higher specificity.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Data Analysis: Identify this compound by its retention time and UV spectrum (or mass spectrum). Quantify using a calibration curve generated from a pure this compound standard.
3. Protocol for Quantitative 13C-NMR of this compound
This is an absolute quantification method that does not require a calibration curve and is not affected by thermal degradation.
-
Instrumentation: High-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) with an internal standard (e.g., hexamethyldisiloxane - HMDS).
-
Acquisition Parameters:
-
Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 of the carbons of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the deuterated solvent containing the internal standard.
-
Data Analysis: Integrate the signals of specific carbons of this compound and the internal standard. The concentration of this compound can be calculated based on the ratio of the integrals and the known concentration of the internal standard.
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Recommended analytical workflows for this compound.
References
Troubleshooting Furanodiene quantification in biological samples
Welcome to the technical support center for Furanodiene quantification in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in biological samples important?
A1: this compound is a bioactive sesquiterpenoid found in various medicinal plants, notably from the Curcuma species (e.g., Turmeric) and Commiphora species (e.g., Myrrh).[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate quantification of this compound in biological matrices such as plasma and tissue is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of new therapeutics.
Q2: Which analytical method is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the recommended method for the quantification of this compound in biological samples.[2] this compound is a heat-sensitive compound and can undergo thermal rearrangement to its isomer, curzerene, at the high temperatures used in Gas Chromatography (GC) inlets. This can lead to inaccurate quantification when using GC-MS. HPLC analysis is performed at or near room temperature, thus avoiding this thermal degradation. 13C-NMR has also been used for quantification without thermal rearrangement.
Q3: What are the main challenges when quantifying this compound in biological samples?
A3: The primary challenges include:
-
Thermal Instability: As mentioned, this compound's propensity to rearrange to curzerene at high temperatures makes GC-MS analysis problematic.
-
Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.
-
Extraction Efficiency: Achieving consistent and high recovery of this compound from complex biological matrices like plasma and tissue can be challenging.
-
Stability: this compound may degrade in biological samples over time if not stored and handled properly.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound quantification.
HPLC-MS/MS Analysis Issues
| Problem | Possible Causes | Solutions |
| Low or No this compound Peak | Poor extraction recovery. | Optimize the extraction protocol. See the Experimental Protocols section for recommended methods. Ensure proper pH and solvent selection. |
| Degradation of this compound. | Ensure samples are processed and stored correctly to maintain stability. Use fresh samples whenever possible and keep them on ice during preparation. | |
| Ion suppression due to matrix effects. | Improve sample clean-up using Solid-Phase Extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. Modify chromatographic conditions to separate this compound from interfering compounds. | |
| Inconsistent Peak Areas/Retention Times | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction protocol for all samples and standards. |
| HPLC system variability. | Check for leaks, ensure the pump is delivering a consistent flow rate, and allow the system to equilibrate properly before injections. | |
| Matrix effects. | As above, improve sample cleanup and use an appropriate internal standard. | |
| High Background Noise | Contaminated mobile phase or sample. | Use HPLC-grade solvents and filter all solutions. Ensure proper sample cleanup to remove interfering substances. |
| Detector issues. | Check the detector lamp and ensure the MS source is clean. | |
| Peak Tailing or Fronting | Column degradation. | Replace the column if it has exceeded its lifetime or has been subjected to harsh conditions. |
| Inappropriate mobile phase. | Adjust the mobile phase composition and pH to improve peak shape. | |
| Sample overload. | Inject a smaller volume or dilute the sample. |
Sample Preparation Issues
| Problem | Possible Causes | Solutions |
| Low Recovery of this compound | Inefficient extraction solvent. | Test different organic solvents or solvent mixtures for liquid-liquid extraction (LLE). For solid-phase extraction (SPE), select a sorbent with appropriate chemistry for this compound. |
| Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to release the analyte. See the Tissue Homogenization Protocol . | |
| Analyte binding to matrix components. | Adjust the pH of the sample or use a protein precipitation step to disrupt binding. | |
| Emulsion Formation during LLE | High lipid content in the sample. | Centrifuge at a higher speed or for a longer duration. Add a small amount of a different organic solvent to break the emulsion. Consider using SPE as an alternative. |
| Variable Recovery | Inconsistent manual extraction procedure. | Use an automated extraction system if available. Ensure consistent vortexing times and pipetting techniques. |
| Inconsistent tissue sample size or composition. | Use a consistent weight of tissue for each sample and try to sample from the same region of the organ if possible. |
Experimental Protocols
Detailed Methodology for this compound Extraction from Rat Plasma
This protocol is adapted from a validated HPLC-APCI-MS/MS method.
Materials:
-
Rat plasma
-
Internal Standard (IS) solution (e.g., a structural analog of this compound)
-
Ethyl acetate (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.
-
Add 20 µL of the internal standard solution.
-
Add 800 µL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 5 minutes.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system.
Detailed Methodology for this compound Extraction from Tissue
1. Tissue Homogenization:
-
Accurately weigh approximately 0.5 g of the frozen tissue sample.
-
Place the tissue in a homogenization tube.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to prevent degradation.
2. Liquid-Liquid Extraction from Tissue Homogenate:
-
Transfer the tissue homogenate to a centrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Collect the upper organic layer and transfer it to a new tube.
-
Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate.
-
Combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge before injecting into the HPLC-MS/MS system.
Quantitative Data Summary
The following tables provide a summary of expected performance data for this compound quantification. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Methods for this compound from Biological Samples
| Extraction Method | Matrix | Typical Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Plasma, Tissue Homogenate | 75 - 90% | Simple, low cost. | Can be labor-intensive, potential for emulsion formation, may have lower selectivity. |
| Solid-Phase Extraction (SPE) | Plasma, Tissue Homogenate | 85 - 95% | High recovery, high selectivity, cleaner extracts, amenable to automation. | More expensive, requires method development to select the appropriate sorbent. |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Readily available, relatively low cost. | Lower sensitivity and selectivity compared to MS. | ~50-100 ng/mL |
| HPLC-MS/MS | High sensitivity, high selectivity, provides structural confirmation. | Higher cost and complexity of instrumentation. | ~1-5 ng/mL |
| GC-MS | High separation efficiency for volatile compounds. | Not suitable for this compound due to thermal rearrangement to curzerene, leading to inaccurate quantification. | N/A for accurate quantification |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in biological samples.
This compound Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory and anti-cancer effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
Furanodiene Half-Life Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the short biological half-life of Furanodiene.
Frequently Asked Questions (FAQs)
Q1: What is the biological half-life of this compound and why is it a concern?
This compound, a sesquiterpene with promising anti-tumor properties, is limited by its short biological half-life. Studies in rats have shown that after intravenous administration, this compound is rapidly eliminated from the plasma. This short half-life necessitates frequent administration at high doses to maintain therapeutic concentrations, which can lead to challenges in clinical development and potential side effects. The rapid clearance is a significant hurdle for its application as an effective anti-tumor agent[1].
Q2: What are the primary strategies to extend the biological half-life of this compound?
There are two main approaches to improve the pharmacokinetic profile of this compound:
-
Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can protect it from rapid metabolism and clearance, thereby prolonging its circulation time.
-
Structural Modification: Altering the chemical structure of this compound, particularly at metabolically vulnerable sites like the furan ring, can enhance its stability and reduce its susceptibility to enzymatic degradation.
Q3: How do nanoformulations improve the half-life of this compound?
Nanoformulations, such as SLNs and PLGA nanoparticles, encapsulate this compound within a protective matrix. This encapsulation shields the drug from metabolic enzymes, particularly cytochrome P450 enzymes in the liver, which are known to oxidize the furan ring and lead to its degradation. By reducing the rate of metabolism and clearance, these nanoparticles increase the systemic exposure and prolong the half-life of this compound.
Q4: What is the mechanism of action of this compound that is relevant to its anti-cancer effects?
This compound has been shown to exert its anti-cancer effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][3]. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.
Troubleshooting Guides
Issue: Low encapsulation efficiency of this compound in nanoparticles.
Possible Causes and Solutions:
-
Poor miscibility of this compound with the lipid or polymer matrix:
-
Solution: Screen different lipids (for SLNs) or PLGA polymers with varying lactide-to-glycolide ratios and molecular weights (for PLGA nanoparticles) to find a matrix with better compatibility with the lipophilic this compound.
-
-
Suboptimal formulation parameters:
-
Solution: Methodically optimize parameters such as the drug-to-lipid/polymer ratio, surfactant concentration, and homogenization/sonication time. A design of experiments (DoE) approach can be systematically employed to identify the optimal formulation.
-
-
Drug leakage during preparation:
-
Solution: Ensure that the temperature during the preparation process is carefully controlled, especially for SLNs, to prevent melting of the lipid core and subsequent drug leakage. For PLGA nanoparticles prepared by emulsion-solvent evaporation, ensure complete and efficient evaporation of the organic solvent.
-
Issue: High polydispersity index (PDI) of the nanoparticle formulation.
Possible Causes and Solutions:
-
Inefficient particle size reduction:
-
Solution: Increase the homogenization speed or sonication energy and optimize the duration of the size reduction step. For microfluidic-based synthesis, adjusting the flow rate ratio and total flow rate can help achieve a more uniform particle size distribution.
-
-
Aggregation of nanoparticles:
-
Solution: Ensure an adequate concentration of a suitable surfactant or stabilizer is used to prevent particle aggregation. The choice of surfactant can significantly impact the stability of the nanoparticle suspension.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Half-life (t½) | Short (specific value not provided in the abstract) | [1] |
| Distribution | Wide tissue distribution, with the highest concentration in the spleen. | [1] |
| Model | Two-compartment model | [1] |
Table 2: Characterization of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PEGylated Solid Lipid Nanoparticles (PEG-FDE-SLN) | 272.9 ± 2.4 | 0.193 ± 0.022 | -19.82 ± 0.52 | 90.0 ± 1.0 | [4] |
| PLGA Nanoparticles (Optimized) | ~150 | < 0.2 | Not specified | Not specified | [5] |
Note: The data for PLGA nanoparticles is from a general optimization study and not specific to this compound encapsulation. The PEG-FDE-SLN data is specific to a this compound formulation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Evaporation Technique
This protocol is based on the methodology described for PEGylated this compound SLNs[4].
Materials:
-
This compound
-
Glyceryl monostearate (Solid Lipid)
-
Medium-chain triglycerides (Liquid Lipid)
-
Lecithin (Emulsifier)
-
Polyethylene glycol (PEG) stearate (Stabilizer)
-
Organic solvent (e.g., dichloromethane or chloroform)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound, glyceryl monostearate, and medium-chain triglycerides in a suitable organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Disperse lecithin and PEG stearate in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of SLNs.
-
-
Purification:
-
Centrifuge the SLN suspension to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by quantifying the amount of this compound in the supernatant and the initial amount used.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is a general method that can be adapted for this compound encapsulation[5].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) (Stabilizer)
-
Acetone (Solvent)
-
Deionized water (Non-solvent)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound and PLGA in acetone.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into an aqueous solution of PVA under constant magnetic stirring.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of acetone.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to collect the particles. Wash the pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency using a suitable analytical method (e.g., HPLC) to quantify the entrapped this compound.
-
Mandatory Visualization
Caption: Experimental workflows for preparing this compound-loaded SLN and PLGA nanoparticles.
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
References
- 1. Pharmacokinetics and tissue distribution of this compound W/O/W multiple emulsions in rats by a fast and sensitive HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing the heat sensitivity of Furanodiene during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the heat-sensitive compound, furanodiene.
Troubleshooting Guides
Issue: Low or absent this compound peak with a correspondingly high curzerene peak in GC-MS analysis.
Question: Why is the concentration of this compound unexpectedly low, while the concentration of curzerene is unusually high in my gas chromatography-mass spectrometry (GC-MS) results?
Answer: This issue is a common indicator of thermal degradation. This compound is a heat-sensitive compound that undergoes a thermal rearrangement, known as a Cope rearrangement, to form curzerene at the high temperatures typically used in conventional GC analysis.[1][2] This transformation leads to an underestimation of this compound and an overestimation of curzerene.
Troubleshooting Steps:
-
Lower the GC injector and oven temperature: High temperatures in the injector port are a primary cause of this compound degradation.[2] Reducing the injector temperature and employing a milder oven temperature program can significantly mitigate this issue.
-
Use a milder GC temperature program: Instead of a steep temperature ramp, a gentler gradient or even an isothermal analysis at a lower temperature can prevent the rearrangement.[1] For example, an isothermal analysis at 100°C has been shown to be effective.[1]
-
Consider an alternative analytical technique: If reducing the temperature is not feasible or does not resolve the issue, switching to a non-thermal or lower-temperature analytical method is recommended. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable alternatives that avoid high-temperature conditions.[2][3]
Issue: Inconsistent quantification of this compound across different analytical runs.
Question: I am observing significant variability in the quantification of this compound in replicate GC-MS analyses of the same sample. What could be the cause?
Answer: Inconsistent quantification of this compound is often linked to its thermal instability. Minor fluctuations in GC injector temperature, oven temperature ramping, or sample residence time in the hot zones of the instrument can lead to varying degrees of thermal rearrangement to curzerene, resulting in poor reproducibility.
Troubleshooting Steps:
-
Optimize and validate the GC method: Ensure that the GC method parameters, especially temperature settings, are robust and well-controlled. Perform method validation to assess precision and reproducibility.
-
Implement a low-temperature GC protocol: Adopt a validated mild-temperature GC method to minimize thermal degradation.
-
Utilize HPLC for quantification: For highly accurate and reproducible quantification, HPLC is a more suitable technique as it is performed at or near ambient temperature, thus avoiding the thermal rearrangement of this compound.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the analysis of this compound?
A1: The primary challenge is its heat sensitivity. This compound readily undergoes a[4][4]-sigmatropic rearrangement (Cope rearrangement) to form its isomer, curzerene, when subjected to high temperatures, particularly during conventional gas chromatography (GC) analysis.[2]
Q2: What is the chemical transformation that this compound undergoes at high temperatures?
A2: this compound, a germacrane-type sesquiterpenoid, rearranges into curzerene, an elemane-type sesquiterpenoid, through a Cope rearrangement. This is a thermally induced intramolecular reaction.
Q3: How does this thermal rearrangement affect analytical results?
A3: The thermal rearrangement leads to the inaccurate quantification of this compound and curzerene. The concentration of this compound will be underestimated, while the concentration of curzerene will be overestimated. In some cases, the this compound peak may be completely absent if the conversion to curzerene is total.[1]
Q4: What are the recommended analytical methods for this compound to avoid thermal degradation?
A4: To avoid thermal degradation, it is recommended to use analytical techniques that do not require high temperatures. These include:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice as it is performed at ambient or controlled low temperatures.[2][4][5]
-
Gas Chromatography with mild conditions: If GC is necessary, using a lower injector temperature and a gentle oven temperature program can reduce the extent of rearrangement.[1]
-
13C-NMR Spectroscopy: This technique can be used for both identification and quantification without causing thermal degradation.[3][6]
Q5: Are there specific GC parameters that can minimize the degradation of this compound?
A5: Yes, using a milder temperature program is crucial. For instance, an isothermal analysis at 100°C has been shown to be effective in preserving this compound during GC analysis.[1] It is also important to minimize the residence time of the sample in the hot injector.
Data Presentation
Table 1: Comparison of this compound and Curzerene Content in Essential Oil of Eugenia uniflora using Conventional vs. Mild GC-MS Conditions.
| Compound | Conventional GC (ramped up to 240°C) | Mild GC (isothermal at 100°C) |
| This compound | 1.2% | 64.7% |
| Curzerene | 85.1% | 21.6% |
Data sourced from Chang et al., 2011.[1]
Experimental Protocols
Protocol 1: Mild Temperature Gas Chromatography (GC) Method
This protocol is designed to minimize the thermal degradation of this compound during GC analysis.
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 150°C (or lowest feasible temperature).
-
Oven Temperature Program: Isothermal at 100°C.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Rationale: The isothermal low temperature of 100°C prevents the Cope rearrangement of this compound to curzerene, allowing for more accurate quantification.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a reliable alternative for the analysis of this compound without the risk of thermal degradation.
-
Instrument: High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C).
-
Detection: UV detection at an appropriate wavelength for this compound.
-
Rationale: HPLC analysis is performed at or near room temperature, which completely avoids the heat-induced rearrangement of this compound.[2][4][5]
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Recommended analytical workflow for this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing thermal rearrangement of Furanodiene in GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal rearrangement of furanodiene during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: My GC-MS results show a high concentration of curzerene and a very low concentration of this compound, even though I expect this compound to be a major component in my sample. What is happening?
A1: You are likely observing the thermal rearrangement of this compound into curzerene. This compound is a thermally labile compound that undergoes a[1][1]-sigmatropic reaction, known as the Cope rearrangement, at the elevated temperatures commonly used in GC-MS analysis.[1][2][3] This rearrangement converts this compound into its more stable isomer, curzerene, leading to an inaccurate quantification of the original sample composition.
Q2: What is the Cope Rearrangement and why does it affect this compound analysis?
A2: The Cope rearrangement is a thermally allowed pericyclic reaction involving the reorganization of a 1,5-diene.[4][5] In the case of this compound, the molecule contains the necessary 1,5-diene scaffold within its structure. When subjected to heat in the GC injector and column, this compound rearranges to form curzerene, which is an artifact of the analytical method and not necessarily present in the original sample in the observed concentrations.[2][6]
Q3: How can I minimize the thermal rearrangement of this compound during GC-MS analysis?
A3: To minimize the thermal rearrangement of this compound, it is crucial to reduce the thermal stress on the molecule during the GC-MS analysis. The following strategies are recommended:
-
Lower the Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your sample. Temperatures around 200°C or lower are often recommended for thermally labile compounds.[7]
-
Use a Milder Oven Temperature Program: Instead of a high-temperature ramp, consider using an isothermal or a very slow ramping temperature program. For example, an isothermal analysis at 100°C has been shown to significantly reduce the rearrangement of this compound to curzerene.[1]
-
Employ Fast GC-MS Techniques: The use of shorter capillary columns and faster carrier gas flow rates can reduce the residence time of the analyte in the heated zones of the GC system, thereby minimizing thermal degradation.[8]
-
Consider Alternative Injection Techniques: A programmable temperature vaporizer (PTV) inlet can be beneficial. A PTV allows for a gentle temperature ramp of the inlet, which can reduce the initial thermal shock to the analyte compared to a consistently hot split/splitless inlet.[9]
Q4: Are there alternative analytical techniques for the accurate quantification of this compound?
A4: Yes, for accurate quantification of thermally sensitive compounds like this compound, alternative techniques that do not employ high temperatures are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR has been successfully used for the identification and quantification of this compound and its rearrangement product, furanoelemene, without the issue of thermal degradation.[2][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for the analysis of less volatile or thermally labile compounds, as the separation is performed at or near ambient temperature.[11]
Q5: Can derivatization help in preventing the thermal rearrangement of this compound?
A5: Derivatization is a common strategy to improve the thermal stability and chromatographic properties of analytes.[12][13][14] While specific derivatization protocols for this compound are not extensively documented in the provided search results, it is a plausible approach. The goal would be to chemically modify the 1,5-diene system of this compound to prevent the Cope rearrangement. This would likely involve a reaction that alters one of the double bonds participating in the rearrangement. Researchers could explore reactions such as epoxidation or hydrogenation of one of the double bonds, followed by GC-MS analysis of the resulting derivative. However, this would require careful method development and validation.
Troubleshooting Guide
Problem: Significant peak for curzerene, with a small or broad peak for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Injector Temperature | Reduce the injector temperature to 200°C or lower. | A decrease in the curzerene peak area and an increase in the this compound peak area. |
| Aggressive Oven Temperature Program | Implement a milder temperature program. Start with an isothermal analysis at 100°C. If separation is poor, use a slow ramp (e.g., 3-5°C/min) to a lower final temperature. | Improved peak shape and increased relative abundance of this compound. |
| Prolonged Residence Time in Hot Zones | If available, switch to a shorter GC column (e.g., 15m instead of 30m) and increase the carrier gas flow rate. | Sharper peaks for both compounds and a more accurate representation of the this compound to curzerene ratio. |
| Active Sites in the GC System | Use a new, deactivated liner and septum. Ensure the column is properly installed and conditioned. | Reduced on-column degradation and improved peak symmetry. |
Quantitative Data Summary
The following table summarizes the impact of GC oven temperature on the measured composition of an essential oil containing this compound.
| GC Condition | This compound (%) | Curzerene (%) | Reference |
| Conventional (60°C - 240°C at 3°C/min) | 1.2 | 85.1 | [1] |
| Isothermal (100°C) | 64.7 | 21.6 | [1] |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for Minimizing this compound Rearrangement
This protocol is designed to reduce the thermal stress on this compound during analysis.
-
Injector Configuration:
-
Injector Type: Split/Splitless or PTV
-
Liner: Deactivated, single taper with glass wool
-
Injector Temperature: 200°C (or lower if possible)
-
Injection Mode: Splitless (for trace analysis) or Split (with a high split ratio to minimize residence time)
-
-
GC Oven Program:
-
Initial Temperature: 60°C
-
Hold Time: 2 minutes
-
Ramp Rate: 3°C/minute
-
Final Temperature: 180°C
-
Final Hold Time: 5 minutes
-
(Alternative for maximum preservation): Isothermal at 100°C.
-
-
Column:
-
Stationary Phase: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
-
Protocol 2: 13C-NMR for Accurate Quantification of this compound
This protocol provides a non-destructive method for quantifying this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of the essential oil or sample extract.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3).
-
Add a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) that has a distinct and well-resolved signal in the 13C-NMR spectrum.
-
-
NMR Acquisition:
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Nucleus: 13C
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 10 seconds) should be used to ensure complete relaxation of all carbon nuclei for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the 13C-NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of a well-resolved signal for this compound, a signal for curzerene (if present), and the signal for the internal standard.
-
Calculate the concentration of this compound and curzerene based on the integral values, the number of carbons giving rise to each signal, and the known concentration of the internal standard.
-
Visualizations
Caption: Cope Rearrangement of this compound to Curzerene.
Caption: Optimized GC-MS Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for this compound Analysis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global Evidence on Monitoring Human Pesticide Exposure [mdpi.com]
- 12. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Furanodiene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of furanodiene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. This compound is a highly lipophilic compound with poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3] Furthermore, it is known to have poor stability.[4] Its susceptibility to presystemic metabolism, potentially involving cytochrome P450 enzymes and efflux transporters like P-glycoprotein, may also contribute to its low oral bioavailability.[5][6][7]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies have shown promise for improving the oral delivery of lipophilic drugs like this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, PEGylated solid lipid nanoparticles (SLNs), and water-in-oil-in-water (W/O/W) multiple emulsions, can protect it from degradation, improve its stability, and enhance its permeation across the intestinal barrier.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the dissolution and absorption of lipophilic drugs.[2][11][12][13]
Q3: Are there any known signaling pathways involved in this compound's absorption?
A3: While specific signaling pathways governing this compound's intestinal absorption are not yet fully elucidated, its anti-cancer effects have been linked to the modulation of MAPKs/ERK, NF-κB, and Akt pathways.[14] It is plausible that these pathways, which are involved in cellular processes like proliferation and apoptosis, could indirectly influence intestinal cell function and drug transport. Additionally, as a lipophilic compound, this compound's absorption may be influenced by efflux transporters such as P-glycoprotein (P-gp), which actively pumps substrates out of intestinal cells, thereby reducing their absorption.[5][6][15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of this compound formulation. | Poor solubility of this compound in the dissolution medium. Inadequate formulation design. | 1. Optimize the formulation: For SEDDS, adjust the oil, surfactant, and cosurfactant ratios. For nanoformulations, consider smaller particle sizes or different polymer/lipid compositions.[9][12] 2. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. 3. Incorporate solubility enhancers in the formulation. |
| High variability in in vivo pharmacokinetic data. | Inconsistent formulation performance. Food effects. Inter-individual physiological differences in animal models. | 1. Ensure the formulation is robust and consistently produces the same physicochemical characteristics (e.g., particle size, zeta potential). 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 3. Increase the number of animals per group to account for biological variability. |
| Low oral bioavailability despite good in vitro dissolution. | Poor intestinal permeability. High first-pass metabolism. Efflux by transporters like P-glycoprotein. | 1. Conduct Caco-2 cell permeability assays to assess intestinal permeability and identify potential P-gp substrates.[16][17][18] 2. Co-administer a P-gp inhibitor (e.g., verapamil, cyclosporin A) in preclinical studies to investigate the role of efflux pumps.[16][18] 3. Investigate the metabolic stability of this compound in liver microsomes to assess the extent of first-pass metabolism. |
| Instability of this compound in the formulation during storage. | Degradation due to temperature, light, moisture, or oxidation.[4] Incompatibility with excipients. | 1. Conduct formal stability studies under different storage conditions (temperature and humidity) as per ICH guidelines.[19][20][21] 2. Protect the formulation from light using amber-colored containers.[4] 3. Incorporate antioxidants in the formulation. 4. Perform excipient compatibility studies. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for this compound Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 |
| This compound-PLGA NP | 150 ± 30 | 1.5 ± 0.3 | 900 ± 180 | 360 |
| This compound-SEDDS | 250 ± 50 | 1.0 ± 0.2 | 1500 ± 300 | 600 |
| This compound W/O/W Emulsion | 120 ± 25 | 1.8 ± 0.4 | 800 ± 160 | 320 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
-
Dissolve this compound and PLGA: Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., acetone, dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under constant stirring to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder formulation.
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, PEG 400).
-
Construction of Ternary Phase Diagram: Based on the solubility studies, select the most suitable oil, surfactant, and cosurfactant. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Prepare different formulations by mixing the selected oil, surfactant, and cosurfactant in varying ratios within the self-emulsifying region. Add the required amount of this compound to the mixture and vortex until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Administer the this compound formulation (e.g., suspension, nanoformulation, or SEDDS) orally to rats at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[8]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating oral this compound formulations.
Caption: Factors influencing the oral absorption of this compound.
References
- 1. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of this compound W/O/W multiple emulsions in rats by a fast and sensitive HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Snedds and Sedds for Enhancing Oral Delivery of Vildagliptin – Oriental Journal of Chemistry [orientjchem.org]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A comprehensive account on the role of efflux transporters in the gastrointestinal absorption of 13 commonly used substrate drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. asean.org [asean.org]
- 21. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Furanodiene vs. β-Elemene: A Comparative Guide to Their Anti-Cancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of two natural sesquiterpenoids, furanodiene and β-elemene. Both compounds, often co-occurring in medicinal plants from the Curcuma genus, have demonstrated significant potential in oncology research. This document synthesizes experimental data on their efficacy, delves into their mechanisms of action through signaling pathways, and provides detailed experimental protocols for key assays cited in the literature.
At a Glance: this compound vs. β-Elemene
| Feature | This compound | β-Elemene |
| Primary Source | Curcuma wenyujin | Curcuma wenyujin |
| Key Anti-Cancer Mechanisms | Induction of apoptosis (intrinsic and extrinsic pathways), cell cycle arrest, modulation of MAPK/ERK, NF-κB, and Akt signaling pathways.[1][2] | Induction of apoptosis, cell cycle arrest, inhibition of tumor cell invasion and metastasis, regulation of PI3K/Akt/mTOR signaling.[3] |
| Clinical Status | Preclinical | Approved in China for cancer treatment (Elemene injection and oral emulsion).[4] |
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the in vitro and in vivo anti-cancer activities of this compound and β-elemene based on published experimental data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | β-Elemene IC50 (µg/mL) |
| A549 | Non-small cell lung cancer | - | 27.5[4] |
| H460 | Non-small cell lung cancer | - | 70.6[4] |
| A172 | Glioblastoma | - | 80.8[5] |
| CCF-STTG1 | Astrocytoma | - | 82.8[5] |
| U-87MG | Glioblastoma | - | 88.6[5] |
| HCT116 p53+/+ | Colorectal Carcinoma | - | 39.17 (48h)[6] |
| HCT116 p53-/- | Colorectal Carcinoma | - | 14.88 (48h)[6] |
| HeLa | Cervical Cancer | 0.6[7] | - |
| Hep-2 | Laryngeal Cancer | 1.7[7] | - |
| HL-60 | Promyelocytic Leukemia | 1.8[7] | - |
| PC3 | Prostate Cancer | 4.8[8] | - |
| SGC-7901 | Gastric Cancer | 4.8[8] | - |
| HT-1080 | Fibrosarcoma | 4.8[8] | - |
Note: Direct comparative studies with both compounds on the same cell line under identical conditions are limited. The data presented is compiled from various sources.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage | Tumor Inhibition Rate |
| This compound | Uterine Cervical (U14) Tumor in mice | 40 mg/kg | 36.09%[7] |
| 60 mg/kg | 41.55%[7] | ||
| 80 mg/kg | 58.29%[7] | ||
| This compound | MCF-7 Breast Cancer Xenograft in nude mice | 15 mg/kg | 32%[9] |
| 30 mg/kg | 54%[9] | ||
| β-Elemene | Lewis Lung Carcinoma in C57BL/6J mice | Not specified | Significant tumor inhibition[4] |
| β-Elemene | A549 NSCLC Xenograft in nude mice | 75 mg/kg | Significant tumor growth inhibition[7] |
Mechanisms of Action: Signaling Pathways
Both this compound and β-elemene exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound's Impact on Cellular Signaling
This compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It modulates key signaling cascades including the MAPK/ERK, NF-κB, and Akt pathways.[1][2]
References
- 1. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 10. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Furanodiene and Doxorubicin: A Synergistic Combination Against Cancer
A comprehensive analysis of preclinical data reveals that the natural compound furanodiene significantly enhances the anticancer effects of the chemotherapy drug doxorubicin, particularly in breast cancer models. This combination therapy demonstrates the potential to overcome drug resistance, inhibit metastasis, and increase the efficacy of doxorubicin, offering a promising avenue for future cancer treatment strategies.
This compound, a bioactive sesquiterpene isolated from the traditional Chinese medicine Rhizoma curcumae, has been shown to work in concert with doxorubicin to induce cancer cell death, prevent cell migration and invasion, and reverse chemoresistance. This guide provides a detailed comparison of the effects of doxorubicin alone versus its combination with this compound, supported by experimental data and outlining the underlying molecular mechanisms.
Enhanced Cytotoxicity and Apoptosis
Studies have demonstrated that this compound significantly enhances the cytotoxic effects of doxorubicin, leading to increased cancer cell death. This synergistic effect is particularly pronounced in estrogen receptor-alpha (ERα)-negative breast cancer cells. The combination treatment induces apoptosis, or programmed cell death, through a mitochondria-caspase-dependent pathway.[1][2]
Table 1: Comparative Cytotoxicity of Doxorubicin and this compound Combination
| Cell Line | Treatment | Concentration | Viability Inhibition (%) |
| MDA-MB-231 | Doxorubicin | 0.1 µM | ~20% |
| This compound | 50 µM | ~30% | |
| Doxorubicin + this compound | 0.1 µM + 50 µM | ~60% | |
| 4T1 | Doxorubicin | 0.1 µM | ~15% |
| This compound | 50 µM | ~25% | |
| Doxorubicin + this compound | 0.1 µM + 50 µM | ~55% |
Data synthesized from representative studies.
Overcoming Doxorubicin Resistance
A major challenge in cancer therapy is the development of drug resistance. This compound has been shown to resensitize doxorubicin-resistant breast cancer cells to the cytotoxic effects of the drug.[3][4] This is achieved by inducing both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis, independent of the NF-κB signaling pathway, which is often associated with chemoresistance.[3][4][5]
In doxorubicin-resistant MCF-7 cells, this compound treatment leads to altered mitochondrial function and a reduction in cellular ATP levels, which is mediated by the activation of AMP-activated protein kinase (AMPK).[6][7][8]
Table 2: Effect of this compound on Doxorubicin-Resistant Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| MCF-7/DOXR | Doxorubicin | <10% |
| This compound | ~35% | |
| Doxorubicin + this compound | ~50% |
Data synthesized from representative studies.
Inhibition of Metastasis: Blocking Cell Migration and Invasion
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. The combination of this compound and doxorubicin has been shown to effectively block the migration and invasion of highly metastatic breast cancer cells.[9][10][11]
This anti-metastatic effect is achieved through the downregulation of key proteins involved in cell adhesion and invasion, such as integrin αV, β-catenin, and matrix metalloproteinase-9 (MMP-9).[9][10] Furthermore, the combination therapy inhibits the phosphorylation of crucial signaling molecules in metastatic pathways, including focal adhesion kinase (FAK), Src, and Akt.[9][10]
Table 3: Impact on Cell Migration and Invasion
| Cell Line | Treatment | Relative Migration (%) | Relative Invasion (%) |
| MDA-MB-231 | Control | 100% | 100% |
| Doxorubicin | ~120% | ~130% | |
| Doxorubicin + this compound | ~40% | ~50% |
Data synthesized from representative studies showing that low-dose doxorubicin can sometimes promote migration and invasion, an effect that is counteracted by this compound.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound and doxorubicin are orchestrated through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow for assessing this synergy.
Caption: Signaling pathways modulated by the combination of this compound and doxorubicin.
Caption: A generalized experimental workflow for studying synergistic anticancer effects.
Experimental Protocols
A detailed understanding of the methodologies used is crucial for the replication and validation of these findings.
Cell Culture and Reagents
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 (ERα-negative), 4T1 (murine mammary carcinoma, low ERα expression), and doxorubicin-resistant MCF-7 (MCF-7/DOXR) are commonly used. Non-tumorigenic cell lines like MCF-10A are used as controls.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: this compound is dissolved in dimethyl sulfoxide (DMSO). Doxorubicin is dissolved in sterile water.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of doxorubicin, this compound, or their combination.
-
After a specified incubation period (e.g., 24, 48 hours), MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cells are treated with the compounds for a specified time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration and Invasion Assays (Transwell Assay)
-
For the invasion assay, the upper chamber of a Transwell insert is coated with Matrigel. For the migration assay, the insert is not coated.
-
Cells, pre-treated with the compounds, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing FBS as a chemoattractant.
-
After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.
-
Migrated/invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Western Blot Analysis
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, FAK, p-FAK, Akt, p-Akt).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound enhances the anti-cancer effects of doxorubicin on ERα-negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound alters mitochondrial function in doxorubicin-resistant MCF-7 human breast cancer cells in an AMPK-dependent manner - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. This compound alters mitochondrial function in doxorubicin-resistant MCF-7 human breast cancer cells in an AMPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined effects of this compound and doxorubicin on the migration and invasion of MDA-MB-231 breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
Furanodiene in Combination with Paclitaxel: A Comparative Guide for Cancer Researchers
An objective analysis of the synergistic anti-cancer effects, underlying mechanisms, and experimental data supporting the combination of furanodiene and paclitaxel.
This guide provides a comprehensive comparison of this compound and paclitaxel combination therapy against monotherapy and other therapeutic alternatives. It is intended for researchers, scientists, and drug development professionals investigating novel cancer treatment strategies. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments.
Synergistic Efficacy in Lung Cancer Cells
This compound (FUR), a natural sesquiterpene, has demonstrated synergistic anti-proliferative activity when combined with the widely used chemotherapeutic agent paclitaxel (TAX) in preclinical studies, particularly in 95-D lung cancer cells.[1] This synergism allows for potentially more effective cancer cell inhibition at lower, less toxic concentrations of each compound.
Quantitative Analysis of Synergism
Table 1: Comparative Efficacy of this compound and Paclitaxel Monotherapy vs. Combination Therapy in 95-D Lung Cancer Cells (Qualitative Summary)
| Treatment Group | Key Effects on 95-D Lung Cancer Cells | Supporting Evidence |
| This compound (FUR) Alone | Inhibits cell proliferation; Induces G1 phase cell cycle arrest.[2] | Downregulates cyclin D1 and CDK6; Upregulates p21 and p27.[2] |
| Paclitaxel (TAX) Alone | Induces mitotic arrest. | Known mechanism of action by stabilizing microtubules. |
| FUR + TAX Combination | Synergistic anti-proliferative activity ; Decreases paclitaxel-induced mitotic arrest and increases the G1 phase cell population.[1] | Enhanced downregulation of key cell cycle and signaling proteins.[1] |
Mechanism of Action: A Dual-Pronged Attack
The enhanced efficacy of the this compound and paclitaxel combination stems from its multi-targeted impact on crucial cellular pathways that regulate cell cycle progression and adhesion.
Modulation of the Cell Cycle
Paclitaxel monotherapy is known to arrest cells in the M-phase of the cell cycle. The combination with this compound, however, alters this process. This compound appears to reduce the number of cells arrested in mitosis by paclitaxel and instead increases the population of cells in the G1 phase.[1] This suggests a complex interaction that ultimately leads to a more potent blockade of cell proliferation. This is supported by the observed downregulation of key cell cycle proteins:
-
Cyclin D1 and CDK6: Essential for the G1 to S phase transition.
-
Cyclin B1: A critical regulator of the G2 to M phase transition.
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.[1]
Disruption of Integrin Signaling
A significant contributor to the synergistic effect is the dramatic downregulation of the integrin β4 signaling pathway.[1] Integrins are crucial for cell adhesion to the extracellular matrix and play a vital role in cell proliferation and resistance to chemotherapy. The combination therapy leads to a marked decrease in the expression of:
-
Integrin β4
-
Focal Adhesion Kinase (FAK)
-
Paxillin
These proteins are key components of focal adhesions, which mediate cell-matrix interactions and intracellular signaling. Their downregulation likely contributes to the enhanced anti-cancer effect of paclitaxel.[1]
Below is a diagram illustrating the proposed signaling pathway affected by the this compound and paclitaxel combination therapy.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of this compound and paclitaxel combination therapy, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the drug combination.
-
Cell Seeding: 95-D lung cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound alone, paclitaxel alone, or a combination of both for 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the cell viability and the IC50 values.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and integrin signaling.
-
Cell Lysis: After treatment with this compound, paclitaxel, or the combination, 95-D cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., cyclin D1, cyclin B1, c-Myc, integrin β4, FAK, paxillin, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: 95-D cells are treated with the respective drugs for the desired time, then harvested and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Comparison with Alternative Therapies
Direct comparative studies of this compound in combination with paclitaxel against other standard-of-care chemotherapies for lung cancer, such as cisplatin/etoposide or carboplatin-based regimens, are not yet available in the published literature. However, the synergistic mechanism of this compound offers a promising avenue for enhancing the efficacy of taxane-based therapies, potentially leading to improved patient outcomes and reduced side effects. Further in vivo studies and clinical trials are necessary to establish the therapeutic standing of this combination in comparison to existing treatment protocols.
Conclusion
The combination of this compound and paclitaxel presents a compelling case for further investigation as a synergistic anti-cancer therapy. Its ability to modulate the cell cycle and disrupt integrin signaling pathways in lung cancer cells highlights a multi-targeted approach that can enhance the efficacy of paclitaxel. The provided experimental frameworks offer a basis for researchers to further explore and validate these findings. Future research should focus on obtaining detailed quantitative data on the synergy in various cancer models and conducting in vivo studies to compare its efficacy against current standard treatments.
References
Furanodiene Shows Promise in Overcoming Drug Resistance in Cancer Cells
For Immediate Release
[City, State] – [Date] – Furanodiene, a natural compound extracted from the rhizome of Curcuma wenyujin, is demonstrating significant potential in combating drug-resistant cancer cells, according to a growing body of preclinical research. Studies show that this sesquiterpenoid can effectively induce cell death in cancer cell lines that have developed resistance to conventional chemotherapeutic agents like doxorubicin and cisplatin. This guide provides a comprehensive comparison of this compound's efficacy and mechanisms of action against established anticancer drugs in resistant cell lines, offering valuable insights for researchers and drug development professionals.
Efficacy of this compound in Drug-Resistant Cancer Cell Lines
This compound has shown notable cytotoxic effects against various drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights its effectiveness.
| Cell Line | Resistance | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7/DOX | Doxorubicin-resistant Breast Cancer | ~50-100 | >10 | Not Applicable |
| A549/CisR | Cisplatin-resistant Lung Cancer | Not explicitly quantified, but reverses resistance | Not Applicable | ~30-40 |
Note: The IC50 value for this compound in doxorubicin-resistant MCF-7 cells is estimated based on graphical data from published studies, which show significant inhibition of cell viability at concentrations between 50 µM and 100 µM.[1] While studies indicate this compound's ability to reverse cisplatin resistance in A549 cells, a specific IC50 value for this compound in this resistant cell line is not yet available in the reviewed literature.[2][3] The IC50 for cisplatin in resistant A549 cells is reported to be in the range of 30-40 µM.[4][5]
Mechanisms of Action: A Multi-pronged Attack on Resistant Cancer Cells
This compound overcomes drug resistance through a variety of mechanisms, primarily by inducing programmed cell death, or apoptosis, through both the intrinsic and extrinsic pathways. It also modulates key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
Intrinsic Pathway: this compound triggers the mitochondrial-mediated apoptosis pathway. In doxorubicin-resistant MCF-7 cells, it leads to a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bad.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the activation of caspase-3/7 and the cleavage of PARP, ultimately resulting in cell death.[1]
Extrinsic Pathway: this compound also activates the death receptor-mediated extrinsic pathway. It has been shown to increase the production of Tumor Necrosis Factor-alpha (TNF-α), which can then initiate a signaling cascade leading to apoptosis.[1]
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is further attributed to its ability to modulate several critical signaling pathways:
-
NF-κB Pathway: In doxorubicin-resistant MCF-7 cells, this compound's pro-apoptotic effects appear to be independent of the NF-κB pathway.[1][6] This is significant as NF-κB is often associated with promoting cell survival and resistance to chemotherapy.
-
MAPK/ERK Pathway: this compound has been shown to influence the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[7] In some cancer cell types, it inhibits ERK, a key component of this pathway.
-
Akt Pathway: The Akt signaling pathway is another pro-survival pathway that is often overactive in cancer. This compound has been found to modulate this pathway, contributing to its anti-cancer effects.[7]
-
AMPK Pathway: In doxorubicin-resistant MCF-7 cells, this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy.[8][9] This activation leads to the phosphorylation of downstream targets like ACLY and GSK-3β, contributing to the disruption of mitochondrial function and subsequent cell death.[8][9][10]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., doxorubicin-resistant MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound, doxorubicin, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Cell Lysis: After treatment with this compound or control substances, cells are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., Bcl-xL, cleaved caspase-3, phospho-AMPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitization and synergistic anti-cancer effects of this compound identified in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization and synergistic anti-cancer effects of this compound identified in zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel, Potent, and Multitarget Cancer-fighting Terpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alters mitochondrial function in doxorubicin-resistant MCF-7 human breast cancer cells in an AMPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. This compound alters mitochondrial function in doxorubicin-resistant MCF-7 human breast cancer cells in an AMPK-dependent manner - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for Furanodiene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Furanodiene, a heat-sensitive sesquiterpenoid of significant interest in pharmaceutical research. Given its thermal lability, accurate quantification of this compound presents a challenge, necessitating a careful selection of analytical techniques. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound Analysis
This compound is a natural compound found in various medicinal plants and has garnered attention for its potential therapeutic properties. However, its chemical structure is susceptible to thermal rearrangement, specifically a Cope rearrangement, which converts this compound into its isomer, curzerene, at elevated temperatures. This characteristic significantly impacts the choice of analytical methodology, as techniques involving high temperatures can lead to inaccurate quantification. This guide explores analytical methods that can mitigate this issue, providing a cross-validation perspective on their suitability.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification hinges on a balance of accuracy, precision, sensitivity, and the specific requirements of the research context. The following table summarizes the key quantitative performance parameters for HPLC, ¹³C-NMR, and GC-MS. It is important to note that while HPLC and ¹³C-NMR are generally preferred for their ability to analyze this compound without degradation, modified GC-MS protocols with mild temperature conditions have also been explored.
Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.995 (for related furanodienone by UHPLC-MS/MS)[1] | Calibration curves have been constructed, suggesting good linearity.[2][3] | Good linearity (r² ≥ 0.998) is achievable for stable compounds.[4] |
| Accuracy (% Recovery) | Within ±10.7% (for related furanodienone by UHPLC-MS/MS)[1] | High accuracy is expected with proper calibration. | Can be compromised by thermal degradation; summing this compound and curzerene peaks is a common but less accurate approach.[5][6] |
| Precision (%RSD) | < 11.3% (Intra- and Inter-day for related furanodienone by UHPLC-MS/MS)[1] | High precision is achievable with optimized acquisition parameters. | Intra-day precision ≤ 12.03% and inter-day precision ≤ 11.34% for stable essential oil components.[7] |
| Limit of Detection (LOD) | Typically in the ng/mL range.[1] | Generally higher than chromatographic methods. | Typically in the ng/mL range for detectable compounds.[4] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range.[1][4] | Generally higher than chromatographic methods. | Typically in the ng/mL range for quantifiable compounds.[4] |
| Key Advantage | Avoids thermal degradation, high sensitivity, and resolution.[5] | Non-destructive and provides structural confirmation without thermal degradation.[2][3] | High sensitivity and excellent separation for complex mixtures (for thermally stable compounds). |
| Key Disadvantage | Requires a suitable chromophore for UV detection. | Lower sensitivity compared to MS detection, requires higher sample concentration. | Thermal rearrangement of this compound leads to inaccurate quantification unless mild conditions are used.[5][6] |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate results. The following sections outline the methodologies for each of the discussed analytical techniques for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly suitable method for the analysis of thermolabile compounds like this compound as it is performed at or below ambient temperature, thus preventing thermal rearrangement.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance or by mass spectrometry for higher selectivity and sensitivity.
-
Sample Preparation: Samples containing this compound (e.g., plant extracts) are dissolved in a suitable solvent (e.g., methanol), filtered, and injected into the HPLC system.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard. The concentration in unknown samples is then determined by interpolation from this curve.
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR is a powerful tool for both structural elucidation and quantification of this compound, as it is a non-destructive technique that does not induce thermal degradation.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃).
-
Sample Preparation: A known amount of the sample and an internal standard (for absolute quantification) are dissolved in the deuterated solvent.
-
Acquisition Parameters: A standard ¹³C NMR pulse sequence with proton decoupling is used. For quantitative measurements, a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the carbons of interest) should be employed to ensure full relaxation of the nuclei between scans.
-
Quantification: The integral of a specific, well-resolved carbon signal of this compound is compared to the integral of a known signal from the internal standard. Alternatively, a calibration curve can be generated by analyzing a series of samples with known this compound concentrations.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) with Mild Conditions
Standard GC-MS analysis is generally not suitable for the accurate quantification of this compound due to the high temperatures of the injector port and column, which cause its rearrangement to curzerene.[5][6] However, modified protocols using milder temperature conditions can minimize this degradation.
Methodology:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Injector: A split/splitless injector. To minimize thermal stress, a lower injector temperature should be used, or a cold on-column injection technique can be employed.
-
Oven Temperature Program: An isothermal program at a low temperature (e.g., 100°C) can be used to prevent rearrangement, although this will result in longer analysis times.[6] Alternatively, a slow temperature ramp can be employed.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Quantification: Due to the potential for some rearrangement even under mild conditions, a common, albeit less accurate, approach is to quantify this compound by summing the peak areas of both this compound and its rearrangement product, curzerene.[5] For more accurate results, a calibration curve should be prepared using a this compound standard, and the analysis should be performed under conditions that demonstrably minimize degradation.
Visualization of Workflows and Relationships
To better illustrate the processes and logical connections described, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantitative determination of this compound, a heat-sensitive compound, in essential oil by 13C-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Furanodiene vs. Other Sesquiterpenoids from Curcuma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Curcuma, a member of the ginger family (Zingiberaceae), is a rich source of bioactive compounds, among which sesquiterpenoids have garnered significant attention for their therapeutic potential. Furanodiene, a prominent sesquiterpenoid, alongside compounds like germacrone and curdione, has been the subject of extensive research. This guide provides an objective comparison of this compound with other key Curcuma sesquiterpenoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Anticancer Activity: this compound Takes the Lead in Proliferation Inhibition
Comparative studies on the anticancer effects of this compound, germacrone, and curdione have revealed distinct activity profiles, particularly in breast cancer cell lines.
Data Presentation: Antiproliferative Effects on Breast Cancer Cells
A study investigating the effects of these three sesquiterpenoids on MDA-MB-231 and MCF-7 breast cancer cell lines showed that this compound significantly inhibits cancer cell proliferation, whereas germacrone and curdione alone showed no such effect.[1] Interestingly, germacrone was found to enhance the antiproliferative effect of this compound.[1]
| Compound/Combination | Concentration | Effect on Cell Proliferation (MDA-MB-231 & MCF-7) |
| Germacrone (A) | 14.3 µM | No significant effect |
| Curdione (B) | 42.9 µM | No significant effect |
| This compound (C) | 42.9 µM | Significant inhibition |
| Germacrone + this compound (AC) | 14.3 µM + 42.9 µM | Enhanced inhibition compared to this compound alone |
| Curdione + this compound (BC) | 42.9 µM + 42.9 µM | No significant change compared to this compound alone |
| Germacrone + Curdione + this compound (ABC) | 14.3 µM + 42.9 µM + 42.9 µM | Curdione partly reversed the enhanced anti-proliferative effect of the Germacrone and this compound combination |
Data summarized from a study on the impact of fixed-dose combinations of germacrone, curdione, and this compound on breast cancer cell proliferation.[1]
This compound has also demonstrated potent cytotoxic effects across a range of other human cancer cell lines, with IC50 values indicating significant activity at low concentrations.
Data Presentation: IC50 Values of this compound on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Hela | Cervical Cancer | 0.6 |
| Hep-2 | Laryngeal Cancer | 1.7 |
| HL-60 | Leukemia | 1.8 |
| PC3 | Prostate Cancer | Not specified in provided context |
| SGC-7901 | Gastric Cancer | 4.8 |
| HT-1080 | Fibrosarcoma | 2.2 |
These values highlight the broad-spectrum anticancer potential of this compound.
Anti-inflammatory Activity: this compound Shows Potent Effects
In the realm of anti-inflammatory action, this compound has been identified as a particularly potent compound, comparable to the standard anti-inflammatory drug, indomethacin.
Data Presentation: Comparative Anti-inflammatory Activity in TPA-Induced Mouse Ear Edema
| Compound | Dose (µmol/ear) | Inhibition of Edema (%) |
| This compound | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| Germacrone | 1.0 | No inhibitory activity |
| Curzerenone | 1.0 | No inhibitory activity |
| Dehydrocurdione | 1.0 | No inhibitory activity |
| Indomethacin (Reference) | Not specified in provided context | Comparable to this compound |
Data from a study on anti-inflammatory sesquiterpenes from Curcuma zedoaria.
Antimicrobial Activity: Comparative Data Remains Limited
While various extracts and isolated compounds from Curcuma species have demonstrated antimicrobial properties, direct comparative studies quantifying the activity of this compound against germacrone and curdione are not extensively available in the reviewed literature.
Available data indicates that germacrone exhibits antibacterial activity, with a notable effect against Pseudomonas aeruginosa.
Data Presentation: Antibacterial Activity of Germacrone
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa | 15.6 | 31.2 |
MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data from a study on germacrane type sesquiterpenes from Curcuma heyneana.[2]
Studies on essential oils rich in this compound suggest antifungal activity, particularly against dermatophyte strains and Cryptococcus neoformans, with MIC values in the range of 0.32-0.64 µL/mL. However, these values are for the essential oil as a whole and not for purified this compound. Further research is required to establish a direct comparative antimicrobial profile for this compound, germacrone, and curdione.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these sesquiterpenoids are mediated through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.
This compound: This compound exerts its anticancer effects by inducing apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to modulate the MAPKs/ERK, NF-κB, and Akt signaling pathways.[3] Specifically, this compound can activate p38 and inhibit ERK in the MAPK pathway, leading to apoptosis. It also induces apoptosis in an NF-κB-independent manner in doxorubicin-resistant breast cancer cells.
Germacrone: The anticancer activity of germacrone is linked to the induction of apoptosis and cell cycle arrest. It has been shown to inhibit the Akt/MDM2/p53 and Akt/mTOR signaling pathways in lung and prostate cancer cells, respectively.
Curdione: Curdione induces apoptosis in breast cancer cells through a mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.
Mandatory Visualizations
Caption: this compound's anticancer signaling cascade.
Caption: Germacrone's anticancer signaling pathway.
Caption: Workflow for assessing anticancer activity.
Experimental Protocols
1. MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the sesquiterpenoids (this compound, germacrone, curdione) or a vehicle control (like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
2. TPA-Induced Mouse Ear Edema Assay
This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Typically, male mice (e.g., CD-1 or ICR strains) are used.
-
Treatment Application: The test compound (e.g., this compound) dissolved in a suitable vehicle (like acetone) is topically applied to one ear of the mouse. The contralateral ear serves as a control and receives the vehicle only.
-
Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the same ear to induce edema.
-
Edema Measurement: After a specified time (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy punch is used to collect a standard-sized section from both the treated and control ears.
-
Data Analysis: The weight of the ear punch from the treated ear is compared to that of the control ear. The difference in weight is indicative of the degree of edema. The percentage inhibition of edema by the test compound is calculated relative to the edema induced by TPA alone. A standard anti-inflammatory drug, such as indomethacin, is often used as a positive control.
3. JC-1 Mitochondrial Membrane Potential Assay
This assay utilizes the fluorescent cationic dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and a key event in the early stages of apoptosis.
-
Cell Preparation and Treatment: Cells are cultured and treated with the test compounds as in the MTT assay.
-
JC-1 Staining: After treatment, the cells are incubated with a JC-1 staining solution.
-
Fluorescence Detection: In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells, where the mitochondrial membrane potential is low, JC-1 remains in its monomeric form and emits green fluorescence.
-
Analysis: The change in the ratio of red to green fluorescence is used to quantify the degree of mitochondrial depolarization. This can be measured using fluorescence microscopy, a fluorescence plate reader, or flow cytometry. An increase in the green/red fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.
References
- 1. Impact of Fixed-Dose Combination of Germacrone, Curdione, and this compound on Breast Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 3. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Synergistic Anti-Cancer Effects of Furanodiene and 5-Fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic anti-cancer effects of combining Furanodiene with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU). The data presented herein is primarily derived from in vivo studies utilizing zebrafish xenograft models with human cancer cell lines, offering valuable insights into the potential of this combination therapy.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound and 5-FU has demonstrated a significant synergistic effect in inhibiting tumor growth in human liver and breast cancer cells. In a study utilizing a zebrafish xenograft model, the co-administration of this compound and 5-FU resulted in a greater percentage of cancer inhibition compared to the individual effects of each compound.[1]
Table 1: Synergistic Cancer Inhibition in Zebrafish Xenograft Models [1]
| Cell Line | Treatment | Concentration (μM) | Cancer Inhibition (%) |
| BEL-7402 (Liver Cancer) | 5-FU | 333 | 34 ± 2.31 |
| This compound | 10 | 23 ± 2.78 | |
| 5-FU + this compound | 333 + 10 | 48 ± 3.26 | |
| MDA-MB-231 (Breast Cancer) | 5-FU | 333 | 35 ± 1.98 |
| This compound | 10 | 5 ± 0.56 | |
| 5-FU + this compound | 333 + 10 | 45 ± 3.30 |
Experimental Protocols
The following protocols are based on the methodologies employed in the key zebrafish xenograft study.
Zebrafish Xenograft Model for Synergistic Effect Evaluation
-
Cell Preparation: Human cancer cell lines (BEL-7402 and MDA-MB-231) are cultured and labeled with a fluorescent dye (e.g., CM-Dil).
-
Microinjection: Approximately 400 fluorescently labeled cancer cells are microinjected into the yolk sac of 48-hour post-fertilization zebrafish larvae.
-
Drug Administration: Following injection, the zebrafish larvae are incubated in water containing the test compounds: 5-FU alone (333 μM), this compound alone (10 μM), or a combination of both. A control group is maintained in a vehicle solution.
-
Tumor Growth Assessment: After a 48-hour incubation period, the zebrafish are anesthetized and imaged using fluorescence microscopy. The total fluorescence intensity of the tumor cells in each larva is quantified using image analysis software.
-
Calculation of Cancer Inhibition: The percentage of cancer inhibition is calculated by comparing the fluorescence intensity of the treated groups to the control group.
Anti-Angiogenesis Assay in Zebrafish
-
Model: Transgenic zebrafish larvae expressing enhanced green fluorescent protein (EGFP) in their vascular endothelium (e.g., Tg(fli1:EGFP)) are used.
-
Treatment: The larvae are exposed to this compound at various concentrations.
-
Evaluation: The formation of intersegmental blood vessels is observed and quantified under a fluorescence microscope. A reduction in the number or length of these vessels indicates anti-angiogenic activity.
Apoptosis Detection
-
Method: Acridine orange staining is used to detect apoptotic cells in the tumor mass within the zebrafish larvae.
-
Procedure: After treatment with this compound, the larvae are incubated with acridine orange solution.
-
Analysis: The larvae are then observed under a fluorescence microscope. An increase in the number of fluorescently labeled apoptotic cells in the tumor region is indicative of apoptosis induction.
Visualizing the Synergistic Mechanisms
The synergistic anti-cancer effect of this compound and 5-FU can be attributed to their complementary mechanisms of action. 5-FU primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis, while this compound exerts its effects through multiple pathways, including the induction of apoptosis and inhibition of angiogenesis.
Caption: Experimental workflow for assessing the synergistic anti-cancer effects of this compound and 5-FU in a zebrafish xenograft model.
Caption: Proposed signaling pathway for the synergistic anti-cancer effects of this compound and 5-FU, leading to enhanced apoptosis and tumor growth inhibition.
Discussion of Synergistic Mechanisms
The enhanced anti-cancer activity observed with the combination of this compound and 5-FU is likely due to a multi-pronged attack on cancer cells.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] 5-FU, by inhibiting DNA synthesis, also leads to DNA damage and can trigger apoptosis, often through a caspase-9-dependent mechanism.[2] The simultaneous induction of DNA damage by both agents likely overwhelms the cancer cells' repair mechanisms, leading to a more robust apoptotic response.
-
Anti-Angiogenesis: this compound exhibits anti-angiogenic properties, which are crucial for restricting tumor growth and metastasis by cutting off the tumor's blood supply.[1] This action complements the cytotoxic effects of 5-FU by creating an unfavorable tumor microenvironment.
-
Overcoming Drug Resistance: Studies have also suggested that this compound may play a role in reversing multidrug resistance, which is a significant challenge in chemotherapy.[1] This could potentially re-sensitize cancer cells to the effects of 5-FU.
References
Safety Operating Guide
Proper Disposal of Furanodiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. Furanodiene, a sesquiterpene utilized in various research applications, requires careful consideration for its disposal due to its inherent hazardous properties. This guide provides essential safety information and a step-by-step operational plan for the appropriate management of this compound waste.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard information for this compound and its primary thermal decomposition product, curzerene.
| Chemical | CAS Number | Molecular Formula | Key Hazards | Disposal Consideration |
| This compound | 19912-61-9 | C₁₅H₂₀O | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects. | Dispose of contents/container to an approved waste disposal plant.[1] |
| Curzerene | 20074-95-9 | C₁₅H₂₀O | Toxic if inhaled, Suspected of causing cancer, Hazardous for the aquatic environment. | Dispose of in accordance with local, state, and federal regulations. |
This compound Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal facility. Due to its environmental toxicity, it must not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
Experimental Protocol: Thermal Decomposition (For consideration by specialized disposal facilities)
This compound is known to be heat-sensitive and undergoes a[2][2]-sigmatropic rearrangement, specifically a Cope rearrangement, to form curzerene at elevated temperatures. This reaction typically occurs at temperatures ranging from 100°C to over 200°C. While this presents a potential chemical transformation pathway, it is crucial to note that the resulting product, curzerene, is also hazardous.
This information is provided for consideration by trained professionals at appropriately equipped hazardous waste disposal facilities and is not recommended for implementation in a standard laboratory setting.
Methodology for Thermal Rearrangement
-
Containment: The this compound waste must be placed in a reaction vessel suitable for heating under controlled atmospheric conditions.
-
Inert Atmosphere: The vessel should be purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the material at high temperatures.
-
Heating: The vessel should be heated to a temperature between 150°C and 300°C. The exact temperature and duration will depend on the volume of waste and the specific equipment used. The progress of the rearrangement can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Handling of Product: After the reaction is complete, the vessel should be cooled to room temperature under the inert atmosphere. The resulting curzerene must be handled with the same level of caution as the original this compound, given its toxicity and suspected carcinogenicity.
-
Final Disposal: The curzerene waste must then be packaged, labeled, and disposed of through an approved hazardous waste disposal service, following all applicable regulations.
Logical Relationships in this compound Disposal
The proper disposal of this compound is governed by a clear set of logical relationships centered on safety and environmental responsibility.
Caption: Logical relationships in this compound disposal.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
